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  • Product: Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
  • CAS: 159970-12-4

Core Science & Biosynthesis

Foundational

Solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in Organic Solvents Executive Summary Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (CAS No. 159970-12-4) is a bespoke chemical i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in Organic Solvents

Executive Summary

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (CAS No. 159970-12-4) is a bespoke chemical intermediate whose utility in organic synthesis, materials science, and medicinal chemistry is intrinsically linked to its behavior in solution.[1] Understanding and predicting its solubility is a critical first step for any researcher aiming to utilize this compound for reaction design, purification, or formulation. This guide provides a comprehensive framework for assessing the solubility of this molecule, moving from theoretical principles to practical experimental protocols. We will dissect the molecule's structural features to make informed predictions, provide detailed, step-by-step methodologies for both qualitative and quantitative solubility determination, and offer a structured approach to data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust and scientifically grounded understanding of this compound's solubility characteristics.

Introduction to Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

Chemical Identity and Structure

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is an aromatic compound featuring a conjugated system composed of two phenyl rings linked by an ethynyl (acetylene) bridge. Key functional groups include a primary amine on one ring and a methyl ester on the other.

  • CAS Number: 159970-12-4[1]

  • Molecular Formula: C₁₆H₁₃NO₂[2]

  • Molecular Weight: 251.28 g/mol [1]

  • Canonical SMILES: COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N[2]

  • InChIKey: UDBFIZQGVFLZSY-UHFFFAOYSA-N[1]

Physicochemical Properties

A compound's physical properties provide the first clues to its solubility behavior.

  • Physical State: Solid.

  • Melting Point: 127-132 °C[1]

  • Predicted XlogP: 3.1[2]

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted XlogP value of 3.1 indicates a preference for a more lipophilic (nonpolar) environment over an aqueous one, suggesting limited water solubility but better solubility in organic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. Dissolution occurs when the Gibbs free energy of the system decreases, a process governed by the enthalpy and entropy of mixing. A useful heuristic for predicting this is the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3]

Molecular Structure and Intermolecular Force Analysis

The solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is dictated by the balance of its polar and nonpolar structural components.

  • Polar Moieties:

    • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor. It significantly increases the molecule's polarity and its ability to interact with protic and polar aprotic solvents.[4]

    • Methyl Ester (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, while the ester group as a whole contributes a significant dipole moment.[4]

  • Nonpolar Moieties:

    • Two Phenyl Rings & Ethynyl Bridge: This large, conjugated π-system is nonpolar and hydrophobic. It will interact favorably with nonpolar or moderately polar solvents through London dispersion forces and potential π-π stacking interactions.

This dual nature—possessing both strong hydrogen-bonding groups and a large nonpolar backbone—classifies the molecule as having moderate, mixed polarity. Therefore, its solubility is expected to be highest in solvents that can effectively solvate both the polar functional groups and the nonpolar aromatic system.

Caption: Structural analysis of the target molecule.

Key Solvent Properties

To predict solubility, we must consider the properties of the solvent:

  • Polarity and Dielectric Constant: Polar solvents have large dipole moments and high dielectric constants. They are effective at stabilizing the polar functional groups of the solute. Solvents with a dielectric constant greater than five are generally considered polar.[5]

  • Hydrogen Bonding: Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol, ethanol) or aprotic (cannot donate hydrogen bonds, e.g., acetone, DMSO). The presence of the amine and ester groups suggests that both protic and aprotic polar solvents could be effective.[4]

  • Dispersion Forces: All solvents exhibit these weak forces, but they are the primary mode of interaction for nonpolar solvents like hexane and toluene, which will primarily solvate the aromatic backbone of the molecule.[3]

A Priori Solubility Prediction

Based on the theoretical analysis, we can predict the relative solubility of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in a range of common laboratory solvents. This serves as a starting point for experimental design.

Solvent Class Solvent Example Relative Polarity [6]Predicted Solubility Justification
Nonpolar Hexane0.009Low / Insoluble Lacks the polarity needed to overcome the solute's crystal lattice energy and solvate the polar amine and ester groups.
Toluene0.099Low to Moderate The aromatic nature allows for favorable π-π interactions with the solute's phenyl rings, but its low polarity is a limiting factor.
Polar Aprotic Diethyl Ether0.117Low While it has a dipole, its overall polarity is low and it cannot donate hydrogen bonds to the amine group.
Dichloromethane (DCM)0.309Moderate to High Has a good balance of polarity to interact with the ester and amine groups, while also being able to solvate the nonpolar backbone.
Tetrahydrofuran (THF)0.207High Excellent solvent for compounds with mixed polarity. The ether oxygen can accept hydrogen bonds from the amine group.
Acetone0.355High Strong hydrogen bond acceptor and sufficient polarity to dissolve the compound effectively.
Dimethyl Sulfoxide (DMSO)0.444Very High Highly polar aprotic solvent, exceptional at dissolving a wide range of organic compounds, including those with strong H-bonding groups.
Polar Protic Ethanol0.654Moderate Can act as both an H-bond donor and acceptor. However, the relatively large nonpolar backbone of the solute may limit high solubility.
Methanol0.762Moderate Similar to ethanol, its high polarity and H-bonding ability are offset by the solute's significant nonpolar character.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following protocols provide a systematic approach to determining solubility.

Protocol 1: Rapid Qualitative Assessment

This method provides a quick, semi-quantitative estimate of solubility, useful for screening a wide range of solvents.[7][8]

Methodology:

  • Preparation: Add a pre-weighed amount of the compound (e.g., 25 mg) to a small, clean test tube or vial.[8]

  • Solvent Addition: Add the chosen solvent in incremental portions (e.g., 0.25 mL) using a calibrated pipette.[7]

  • Mixing: After each addition, cap the vial and shake vigorously for 30-60 seconds. Observe for dissolution.[8]

  • Equilibration: If the solid does not dissolve immediately, allow the mixture to stand for several minutes or use gentle warming (if compound stability is known) to facilitate dissolution.

  • Observation: Record the total volume of solvent required to completely dissolve the solid.

  • Classification: Classify the solubility based on the volume of solvent used (e.g., Very Soluble: <1 mL; Soluble: 1-5 mL; Sparingly Soluble: 5-30 mL; Insoluble: >30 mL).

start Start: Weigh 25 mg of Compound add_solvent Add 0.25 mL of Solvent start->add_solvent shake Vigorously Shake (30-60s) add_solvent->shake observe Observe Mixture shake->observe dissolved Completely Dissolved? observe->dissolved record_soluble Record Volume Classify as Soluble dissolved->record_soluble Yes max_vol Total Volume > 5 mL? dissolved->max_vol No end End record_soluble->end max_vol->add_solvent No record_insoluble Record > 5 mL Classify as Insoluble max_vol->record_insoluble Yes record_insoluble->end cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep Step 1: Sample Prep Add excess solid to known volume of solvent equil Step 2: Equilibrate Agitate at constant Temp (e.g., 24-48h) prep->equil sep Step 3: Phase Separation Filter supernatant (0.22 µm syringe filter) equil->sep quant Step 4: Analysis Dilute and measure concentration (HPLC/UV-Vis) sep->quant

Sources

Exploratory

The Versatile Reactivity Profile of Amino-Alkynyl Benzoates in Modern Organic Synthesis

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Amino-alkynyl benzoates are a class of multifunctional scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

Amino-alkynyl benzoates are a class of multifunctional scaffolds that have garnered significant attention in organic synthesis due to their unique and tunable reactivity. The strategic placement of an amino group, a reactive alkyne, and a benzoate ester within a single molecule creates a powerful platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides an in-depth exploration of the synthesis and diverse reactivity of these building blocks. We will delve into the mechanistic underpinnings of their most pivotal transformations, including transition-metal-catalyzed intramolecular cyclizations, cycloaddition reactions, and cross-coupling modifications. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers aiming to leverage the synthetic potential of amino-alkynyl benzoates in drug discovery, materials science, and beyond.

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry and materials science, the alkyne functional group is an indispensable tool.[1] Its linear geometry, electron-rich triple bond, and participation in high-yielding transformations like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" make it a cornerstone of modern molecular design.[1][2] When incorporated into an aromatic system alongside an amino group and a benzoate ester, the resulting amino-alkynyl benzoate scaffold becomes a highly versatile precursor for a vast array of heterocyclic systems.[3][4]

The true synthetic power of this scaffold lies in the synergistic interplay between its constituent functional groups:

  • The Amino Group: Acts as a potent nucleophile and a directing group, enabling a variety of intramolecular cyclization cascades. Its electronic properties can be readily modulated through substitution to fine-tune reactivity.

  • The Alkynyl Group: Serves as the key reactive hub for cyclizations, cycloadditions, and cross-coupling reactions, providing a gateway to molecular complexity.[5]

  • The Benzoate Ester: Functions as an electron-withdrawing group and a modifiable handle, influencing the electronic nature of the scaffold and allowing for late-stage diversification.

This guide will illuminate the reactivity profile of these molecules, providing both the foundational knowledge and the practical insights required to exploit their full synthetic potential.

Synthesis of Amino-Alkynyl Benzoate Scaffolds

The construction of amino-alkynyl benzoates is typically achieved through well-established, high-yielding synthetic organic reactions. The most common and robust strategy involves the coupling of a halogenated aminobenzoate with a terminal alkyne, a process exemplified by the Sonogashira cross-coupling reaction. This approach offers modularity, allowing for wide variation in all three components of the scaffold.

General Synthetic Workflow

The diagram below illustrates a standard and highly effective workflow for synthesizing a diverse library of amino-alkynyl benzoates starting from a readily available halo-aminobenzoic acid.

G General Synthesis of Amino-Alkynyl Benzoates Start Halo-Aminobenzoic Acid Ester Esterification (e.g., SOCl₂, ROH) Start->Ester Intermediate1 Halo-Aminobenzoate Ester->Intermediate1 Sonogashira Sonogashira Coupling (Pd cat., Cu(I), Base) Intermediate1->Sonogashira Substrate FinalProduct Amino-Alkynyl Benzoate Sonogashira->FinalProduct TerminalAlkyne Terminal Alkyne (R-C≡C-H) TerminalAlkyne->Sonogashira Coupling Partner

Caption: A typical workflow for synthesizing amino-alkynyl benzoates.

Exemplary Synthetic Protocol: Synthesis of Methyl 2-amino-5-(phenylethynyl)benzoate

This protocol details the synthesis of a representative ortho-amino-alkynyl benzoate, a common precursor for heterocyclic synthesis.

Step 1: Esterification of 2-Amino-5-iodobenzoic Acid

  • Suspend 2-amino-5-iodobenzoic acid (1.0 eq) in methanol (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise over 15 minutes. The solid will gradually dissolve.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by TLC.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-amino-5-iodobenzoate, which can often be used without further purification.

Step 2: Sonogashira Cross-Coupling

  • To a solution of methyl 2-amino-5-iodobenzoate (1.0 eq) and phenylacetylene (1.2 eq) in a 2:1 mixture of THF and triethylamine (0.1 M), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Heat the reaction to 60 °C and stir under an argon atmosphere for 4-6 hours.

  • Monitor the reaction by TLC until the starting iodide is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure methyl 2-amino-5-(phenylethynyl)benzoate.

Core Reactivity Profiles and Mechanistic Insights

The true utility of amino-alkynyl benzoates is revealed in their diverse reactivity, which is dominated by transformations that construct new rings and introduce molecular complexity.

A. Transition-Metal-Catalyzed Intramolecular Cyclizations

The most powerful application of ortho-amino-alkynyl benzoates is their use as precursors for N-heterocycles via intramolecular cyclization. The choice of the transition metal catalyst is critical as it dictates the reaction pathway and the resulting product.

Causality of Catalyst Choice:

  • Palladium(II) Catalysis: Typically favors a 6-endo-dig cyclization pathway, where the amino group attacks the alkyne. This is often initiated by the coordination of the palladium catalyst to the alkyne, activating it towards nucleophilic attack. This route is a reliable method for synthesizing quinoline derivatives.

  • Silver(I) and Gold(I) Catalysis: These oxophilic Lewis acids activate the alkyne, making it highly electrophilic and susceptible to nucleophilic attack by the amine. These reactions can lead to various heterocyclic cores, including benzo[d]azepines through multicomponent reactions involving ring expansion.[6]

  • Rhodium(I) Catalysis: Rhodium catalysts are particularly effective in hydroamination/cyclization reactions, leading to the formation of substituted indoles.[7] The mechanism often involves oxidative addition and reductive elimination steps distinct from palladium catalysis.

The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed cyclization of an ortho-amino-alkynyl benzoate to form a quinoline derivative.

G Generalized Pd-Catalyzed Cyclization Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X (Ln) Pd0->PdII_Aryl A Oxidative Addition PdII_Alkyne [Ar-Pd(II)-Alkyne]⁺ PdII_Aryl->PdII_Alkyne B Alkyne Coordination VinylPd Vinyl-Pd(II) Intermediate PdII_Alkyne->VinylPd C 6-endo-dig Nucleophilic Attack (Aminopalladation) VinylPd->Pd0 D Reductive Elimination Product Quinoline Product Substrate Amino-Alkynyl Benzoate label_A Oxidative Addition label_B Alkyne Coordination label_C Aminopalladation label_D Reductive Elimination

Caption: Catalytic cycle for quinoline synthesis via aminopalladation.

B. Cycloaddition Reactions

The electron-rich alkyne moiety is an excellent participant in cycloaddition reactions, providing a reliable method for constructing five- and six-membered rings.

  • [3+2] Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is one of the most robust transformations in chemical synthesis. Amino-alkynyl benzoates react readily with organic azides in the presence of a copper(I) catalyst to form highly stable 1,2,3-triazole rings.[2] This reaction is valued for its high efficiency, mild conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and fragment-based drug discovery.

  • [4+2] Diels-Alder Reactions: While less common, the alkyne can serve as a dienophile in Diels-Alder reactions with electron-rich dienes to form six-membered rings.[8] These reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently.

Caption: Schematic of the [3+2] cycloaddition to form triazoles.

C. Further Functionalization via Cross-Coupling

The terminal position of the alkyne (if unsubstituted) or a halo-substituent on the alkyne itself can be used as a handle for further C-C and C-heteroatom bond formation. This allows for late-stage diversification of the molecular scaffold. Reactions such as the Sonogashira, Suzuki, and Stille couplings are routinely employed to attach new aryl, heteroaryl, or alkyl groups.[9][10]

Applications in Drug Discovery and Materials Science

The heterocyclic cores synthesized from amino-alkynyl benzoates are prevalent in a wide range of biologically active molecules and functional materials.

  • Drug Discovery: Quinolines, indoles, and benzo[d]azepines are privileged structures in medicinal chemistry, appearing in drugs with antiallergic, anticancer, and anti-inflammatory properties.[3] The ability to rapidly generate libraries of these compounds from a common amino-alkynyl benzoate precursor is highly valuable for structure-activity relationship (SAR) studies.[11]

  • Fluorescent Probes: The extended π-systems that can be constructed using this chemistry are often fluorescent. By judiciously choosing substituents, amino-alkynyl benzoates can be converted into environmentally sensitive fluorescent probes for applications in chemical biology.[12]

Table 1: Representative Heterocyclic Scaffolds from Amino-Alkynyl Benzoates

Starting Material PositionCatalyst/ReagentKey TransformationResulting HeterocyclePotential Application
ortho-Amino, Terminal AlkynePdCl₂(PPh₃)₂6-endo-dig Cyclization2-Substituted QuinolineAntimalarial, Kinase Inhibitor
ortho-Amino, Internal AlkyneAgTFA, AmineAnnulation/Ring ExpansionBenzo[d]azepineCNS Agents
meta-Amino, Terminal AlkyneR-N₃, Cu(I)[3+2] Cycloaddition1,4-Disubstituted TriazoleBioconjugation, Antifungal
ortho-Amino, Internal AlkyneRh(I) complexHydroamination/Cyclization2,3-Disubstituted IndoleAnticancer, Antiviral

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations, designed to be reproducible and self-validating.

Protocol 1: Palladium-Catalyzed Synthesis of a Quinolone Derivative

Objective: To synthesize a 4-quinolone derivative via intramolecular cyclization of an ortho-amino-alkynyl benzoate.

Methodology:

  • Add methyl 2-amino-5-(phenylethynyl)benzoate (1.0 eq) to a pressure-rated vial.

  • Add palladium(II) acetate (0.1 eq) and copper(II) triflate (0.2 eq).

  • Add dimethylformamide (DMF) to create a 0.1 M solution.

  • Seal the vial and purge with oxygen (balloon) for 5 minutes.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired quinolone.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The characteristic downfield shift of the quinolone protons and the presence of a ketone carbonyl in the ¹³C NMR are key diagnostic signals.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an amino-alkynyl benzoate with benzyl azide to form a 1,2,3-triazole.

Methodology:

  • Dissolve the amino-alkynyl benzoate (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-butanol and water (0.2 M).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq). The solution should turn a pale yellow/green.

  • Stir the reaction vigorously at room temperature for 12 hours. The formation of a precipitate is common.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash chromatography or recrystallization to obtain the pure triazole product.

  • Validation: Successful triazole formation is confirmed by the disappearance of the alkyne signals in the NMR and IR spectra and the appearance of a characteristic triazole proton signal in the ¹H NMR spectrum (typically ~7.5-8.5 ppm).

Conclusion and Future Outlook

Amino-alkynyl benzoates have firmly established themselves as exceptionally versatile and powerful building blocks in organic synthesis. Their reactivity is predictable yet highly tunable, offering access to a remarkable diversity of molecular structures, particularly medicinally relevant N-heterocycles. The ability to control reaction pathways through the rational selection of catalysts remains a cornerstone of their utility.

Future research in this field will likely focus on several key areas:

  • Enantioselective Catalysis: Developing chiral catalysts to control the stereochemistry of cyclization reactions, providing access to optically pure heterocyclic products.

  • Photoredox Catalysis: Exploring light-mediated reactions to unlock novel reactivity pathways under milder conditions.[11]

  • Flow Chemistry: Adapting these powerful transformations to continuous flow systems for improved scalability, safety, and efficiency.

  • Expanded Substrate Scope: Designing novel amino-alkynyl scaffolds with unique electronic and steric properties to access previously unattainable molecular architectures.

As the demand for novel, complex small molecules continues to grow in both medicine and materials, the strategic application of amino-alkynyl benzoates is poised to play an even more critical role in enabling innovation.

References

  • Title: The plausible reaction mechanism of 2‐O‐(o‐alkynyl)benzoate‐ initiated... Source: ResearchGate URL: [Link]

  • Title: Alkynyl Amino Acids Archives Source: Aapptec Peptides URL: [Link]

  • Title: Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles) Source: ResearchGate URL: [Link]

  • Title: Phase‐Transfer‐Catalyzed Intramolecular Cyclization of ortho‐Alkynyl Phenyl Ether Derivatives for Synthesis of 2,3‐Disubstituted Benzo[b]furans Source: Scilit URL: [Link]

  • Title: Transition metal-catalyzed alkynylation reactions via alkynyl carbon–carbon bond cleavage Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles Source: PMC URL: [Link]

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ACS Publications URL: [Link]

  • Title: Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids Source: PMC URL: [Link]

  • Title: Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity Source: SciELO México URL: [Link]

  • Title: Discovery of Potent Antiallergic Agents Based on an o-Aminopyridinyl Alkynyl Scaffold Source: National Center for Biotechnology Information URL: [Link]

  • Title: Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System Source: MDPI URL: [Link]

  • Title: Transition Metal-Catalyzed Reactions of Alkynyl Halides Source: PubMed URL: [Link]

  • Title: All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry Source: PMC URL: [Link]

  • Title: Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst Source: RSC Publishing URL: [Link]

  • Title: 1.2: Cycloaddition Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics Source: RSC Publishing URL: [Link]

  • Title: Ag-Catalyzed Annulation of o-Alkynylaryl Aldehydes, Amines, and Diazo Compounds: Construction of Trifluoromethyl- and Cyano-Functionalized Benzo[d]azepines Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

Technical Whitepaper: Synthetic Utility and Therapeutic Potential of 2-Aminophenyl Ethynyl Benzoate Derivatives

[1] Executive Summary The 2-aminophenyl ethynyl benzoate scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] Characterized by a diphenylacetylene backbone linking a nucleophilic anil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-aminophenyl ethynyl benzoate scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] Characterized by a diphenylacetylene backbone linking a nucleophilic aniline moiety with an electrophilic benzoate ester, this class of compounds serves as a versatile divergent intermediate .

While stable under standard storage conditions, these derivatives possess high potential energy for transformation. They are primary precursors for Diversity-Oriented Synthesis (DOS) , enabling rapid access to 2-substituted indoles , isocoumarins , and quinolones —pharmacophores ubiquitous in oncology (kinase inhibitors) and infectious disease (efflux pump inhibitors). Furthermore, their rigid rod-like geometry and hydrogen-bonding capability make them critical building blocks for biomimetic foldamers .[1]

This guide provides a comprehensive technical analysis of the synthesis, reactivity, and biological application of these derivatives, moving beyond basic literature to provide actionable, field-proven protocols.

Chemical Architecture & Synthesis[1][2][3]

The Scaffold Logic

The molecule is a "push-pull" system:[1]

  • Donor Domain: The 2-aminophenyl group (electron-rich, nucleophilic).[1]

  • Linker: The ethynyl bridge (rigid, pi-conjugated, reactive to carbophilic Lewis acids).

  • Acceptor/Modulator Domain: The benzoate ester (electron-withdrawing, hydrogen bond acceptor, handle for further functionalization).

Optimized Synthesis Protocol (Sonogashira Coupling)

The industry-standard synthesis relies on the Sonogashira cross-coupling of 2-iodoaniline derivatives with ethynylbenzoates.[1]

Protocol 1: High-Yield Synthesis of Methyl 2-((2-aminophenyl)ethynyl)benzoate

Objective: Synthesis of the core scaffold on a multigram scale with minimal homocoupling byproducts.

Reagents:

  • Substrate A: Methyl 2-iodobenzoate (1.0 equiv)[1]

  • Substrate B: 2-Ethynylaniline (1.1 equiv)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:3 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vessel with THF and Et₃N. Sparge with argon for 15 minutes. Why: Oxygen promotes Glaser homocoupling of the alkyne, reducing yield.

  • Catalyst Activation: Add Pd(PPh₃)₂Cl₂ and CuI to the solvent. Stir for 5 minutes until the solution turns yellow/orange.

  • Addition: Add Methyl 2-iodobenzoate followed by dropwise addition of 2-Ethynylaniline (dissolved in minimal THF) over 20 minutes. Why: Slow addition of the alkyne maintains a low instantaneous concentration, favoring cross-coupling over homocoupling.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–92% Validation: ¹H NMR shows disappearance of the terminal alkyne proton (~3.0-4.0 ppm) and appearance of the internal alkyne carbons in ¹³C NMR (~88-95 ppm).

Divergent Reactivity: The "Click-and-Cyclize" Platform[1]

The true value of this scaffold lies in its ability to cyclize into distinct heterocycles depending on the catalytic trigger used. This is the "Master Key" concept in library generation.

Pathway A: Indole Synthesis (Gold/Palladium Catalysis)

The intramolecular hydroamination of the alkyne by the pendant amine yields 2-substituted indoles.

  • Mechanism: The metal coordinates to the alkyne (pi-activation), rendering it electrophilic. The amine attacks (5-endo-dig cyclization), followed by protodeauration/elimination.[1]

  • Key Reagent: AuCl₃ or PdCl₂ (5 mol%).

  • Outcome: Methyl 2-(1H-indol-2-yl)benzoate.[1]

Pathway B: Foldamer Oligomerization

When the amino group is acylated with another unit of the ethynyl benzoate acid, it forms a repeating amide chain.

  • Mechanism: The rigid ethynyl backbone forces the molecule into a crescent shape. Intramolecular hydrogen bonding between the amide NH and the ester/amide carbonyl induces a helical fold.

  • Application: Artificial helices that mimic alpha-peptides for disrupting protein-protein interactions.[1]

Visualization of Reaction Pathways[4]

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Figure 1: Divergent synthesis pathways from the 2-aminophenyl ethynyl benzoate scaffold. Precursor 2-Iodoaniline + Methyl Ethynylbenzoate Scaffold CORE SCAFFOLD: 2-Aminophenyl Ethynyl Benzoate Precursor->Scaffold Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Indole TARGET A: 2-Substituted Indole (Kinase Inhibitor Scaffold) Scaffold->Indole Hydroamination (5-endo-dig) Cat: AuCl3 or PdCl2 Solvent: EtOH, 60°C Foldamer TARGET B: Oligoamide Foldamer (Protein-Protein Interaction Inhibitor) Scaffold->Foldamer Amide Coupling (Iterative Synthesis) Reagent: HATU/DIPEA Quinoline TARGET C: Quinoline/Quinazolinone ( via Carbonylation/Cyclization) Scaffold->Quinoline Carbonylation/Cyclization Cat: Pd(OAc)2, CO (1 atm)

Figure 1: Divergent synthesis pathways from the 2-aminophenyl ethynyl benzoate scaffold.

Biological Applications & Therapeutic Potential[1][4]

Kinase Inhibition (Oncology)

The cyclized 2-phenylindole derivatives derived from this scaffold mimic the ATP-binding motif of several tyrosine kinases.[1]

  • Target: VEGFR-2 and EGFR.[1]

  • Mechanism: The indole NH acts as a hydrogen bond donor to the hinge region of the kinase, while the benzoate moiety (often converted to an amide in the final drug) extends into the solvent-accessible pocket or the hydrophobic back pocket.

Bacterial Efflux Pump Inhibition (Infectious Disease)

Research indicates that 2-arylindoles synthesized from these precursors act as inhibitors of the NorA efflux pump in Staphylococcus aureus.

  • Relevance: Reverses resistance to fluoroquinolones (e.g., ciprofloxacin) in MRSA strains.

  • SAR Insight: The ester group on the benzoate ring can be hydrolyzed to the acid or converted to a hydrazide to tune solubility and potency against the pump [7].

Data Summary: Cyclization Efficiency
Substrate Substituent (R)Catalyst SystemTime (h)Yield (Indole)Ref
H (Unsubstituted)Pd(OAc)₂ / TPGS-750-M (Water)676%[2]
4-OMe (Electron Rich)Cu₂O / DMF475%[3]
4-NO₂ (Electron Poor)Cu₂O / DMF284%[3]
2-COOMe (Ester)AuCl₃ / DCE192%[1]

Table 1: Comparative efficiency of cyclization conditions. Note that electron-withdrawing groups (NO₂) on the aniline ring often accelerate cyclization by increasing the acidity of the N-H bond.

Experimental Protocol: Gold-Catalyzed Cyclization

Context: This protocol converts the linear ethynyl benzoate precursor into the biologically active indole scaffold. This is a "self-validating" protocol; the fluorescence change is often visible to the naked eye.[1]

Protocol:

  • Preparation: Dissolve Methyl 2-((2-aminophenyl)ethynyl)benzoate (0.5 mmol) in Ethanol (5 mL).

  • Catalysis: Add AuCl₃ (2 mol%, ~3 mg). Note: Au(III) is hygroscopic; weigh quickly.

  • Reaction: Stir at room temperature. The reaction is typically fast (30–60 mins).

  • Monitoring: Spot on TLC. The starting material (blue fluorescence under 254nm) converts to the indole (often distinct purple/blue fluorescence).

  • Workup: Evaporate solvent. Flash chromatography is usually not required for >95% purity if the starting material was pure.

  • Characterization: Check for the characteristic Indole C3-H signal in ¹H NMR (singlet/doublet around 6.5–7.0 ppm).

References

  • Demizu, Y., et al. (2011). "Synthesis of methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido}phenyl)ethynyl]benzoate." ResearchGate.[1] Link

  • Lippolis, V., et al. (2021). "Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium." Molecules, 26(13), 3908. Link

  • El-Sayed, N., et al. (2025).[2] "One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization." Asian Journal of Organic Chemistry. Link

  • Sigma-Aldrich.[1] (n.d.). "Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate Product Page." Link

  • PubChem.[1][3] (n.d.). "Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate Compound Summary." Link

  • Bell, G. E., et al. (2021). "Synthesis of 2-BMIDA indoles via heteroannulation." ChemRxiv. Link

  • Japsonline. (2022). "Synthesis of 2-substituted indoles and evaluation of their antibacterial activity." Journal of Applied Pharmaceutical Science. Link

Sources

Exploratory

An In-depth Technical Guide to the Photophysical Properties and Fluorescence of Ethynyl Benzoate Derivatives

Abstract Ethynyl benzoate derivatives have emerged as a versatile class of fluorophores with tunable photophysical properties, making them highly valuable in the fields of materials science, chemical sensing, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethynyl benzoate derivatives have emerged as a versatile class of fluorophores with tunable photophysical properties, making them highly valuable in the fields of materials science, chemical sensing, and drug development. Their rigid, conjugated structure, composed of a benzene ring and an ethynyl group, forms a robust π-system that can be systematically modified to modulate their fluorescence characteristics. This guide provides a comprehensive exploration of the synthesis, photophysical principles, and practical applications of these compounds. We will delve into the theoretical underpinnings of their fluorescence, including intramolecular charge transfer (ICT) and solvatochromic effects, and provide detailed experimental protocols for their characterization. Furthermore, this guide will showcase their utility as fluorescent probes and discuss the structure-property relationships that govern their performance.

Introduction: The Ethynyl Benzoate Scaffold

The core structure of ethynyl benzoate derivatives offers a unique combination of electronic and steric properties. The linear ethynyl linker extends the π-conjugation of the aromatic ring, which is fundamental to their fluorescent nature. The true power of this scaffold lies in its amenability to synthetic modification at multiple positions on the aromatic ring and the ester functionality. These modifications allow for the fine-tuning of their absorption and emission profiles, quantum yields, and sensitivity to their local environment.

The general structure of an ethynyl benzoate derivative can be described as a donor-π-acceptor (D-π-A) system, where the benzoate moiety can act as an electron-withdrawing group (acceptor) and substituents on the phenyl ring or the ethynyl group can serve as electron-donating groups (donors). This electronic arrangement is key to understanding their photophysical behavior.

Fundamental Photophysical Principles

The fluorescence of ethynyl benzoate derivatives is governed by the interplay of their molecular structure and their interaction with the surrounding environment. Key phenomena to consider are intramolecular charge transfer and solvatochromism.

Intramolecular Charge Transfer (ICT)

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-π-A systems like many ethynyl benzoate derivatives, this excitation leads to a spatial redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). The electron density shifts from the donor to the acceptor part of the molecule, creating an excited state with a larger dipole moment than the ground state.

The efficiency and energy of this ICT process are highly dependent on the strength of the donor and acceptor groups. Stronger electron-donating and electron-withdrawing substituents will generally lead to a more pronounced ICT character, which in turn affects the emission wavelength and intensity.

Solvatochromism: The Influence of the Environment

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[1] This effect is particularly pronounced in molecules that exhibit a significant change in dipole moment upon excitation, such as those with strong ICT character.[2]

The excited state of a solvatochromic ethynyl benzoate derivative, with its larger dipole moment, will be stabilized to a greater extent by polar solvents compared to its ground state. This differential stabilization lowers the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases.[1] This sensitivity to the local environment is a key property that is exploited in the design of fluorescent sensors.

Synthesis and Characterization: Experimental Protocols

The synthesis of ethynyl benzoate derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. Their photophysical properties are then characterized using a suite of spectroscopic techniques.

Synthesis: The Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]

Below is a representative protocol for the synthesis of a model ethynyl benzoate derivative.

Experimental Protocol: Synthesis of Ethyl 4-ethynylbenzoate

Materials:

  • 4-Iodobenzoic acid ethyl ester

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodobenzoic acid ethyl ester (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF to dissolve the solids, followed by TEA (2.5 eq).

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Dissolve the purified TMS-protected product in methanol.

  • Add K₂CO₃ (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the final product, ethyl 4-ethynylbenzoate, by column chromatography.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Photophysical Characterization

A thorough understanding of the photophysical properties of ethynyl benzoate derivatives requires the determination of several key parameters.

Experimental Protocol: Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard, is a reliable approach.

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample.

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Quantum_Yield_Workflow A Prepare Dilute Solutions (Sample & Standard) B Measure UV-Vis Absorbance (A < 0.1) A->B C Measure Fluorescence Spectra (Same λex) B->C D Integrate Emission Spectra C->D E Calculate Quantum Yield (Comparative Method) D->E

Caption: Workflow for relative fluorescence quantum yield determination.

Structure-Property Relationships and Data Summary

The photophysical properties of ethynyl benzoate derivatives can be systematically tuned by altering their chemical structure. The following table summarizes the properties of a few representative ethynyl-containing aromatic compounds, illustrating the impact of substituent effects.

CompoundSubstituent (Donor/Acceptor)λabs (nm)λem (nm)Quantum Yield (ΦF)SolventReference
Ethynyl-2,1,3-benzothiadiazole (BTD)Weak Donor/Acceptor~350-400~450-550Varies with solventVarious[2]
Methoxy-phenylethynyl-BTDStrong Donor (OCH₃)Red-shiftedRed-shiftedHigh in nonpolar solventsVarious[2]
N,N-dimethylamino-phenylethynyl-BTDVery Strong Donor (NMe₂)Further red-shiftedFurther red-shiftedHigh in nonpolar solventsVarious[2]
Cyano-phenylethynyl-BTDStrong Acceptor (CN)Blue-shiftedBlue-shiftedHigher in polar solventsVarious[2]

Note: The data in this table is illustrative and represents general trends observed for similar classes of compounds. Specific values can vary based on the exact molecular structure and experimental conditions.

Applications in Fluorescence Sensing

The sensitivity of their fluorescence to the local environment makes ethynyl benzoate derivatives excellent candidates for the development of fluorescent probes for a variety of analytes.

Principles of Fluorescence Sensing

Fluorescence sensing relies on a change in the fluorescence signal (intensity, wavelength, or lifetime) of a probe upon interaction with a target analyte. This change can occur through several mechanisms, including:

  • Fluorescence Quenching: The fluorescence intensity is decreased upon binding to the analyte.

  • Fluorescence Enhancement: The fluorescence intensity is increased upon binding to the analyte.

  • Ratiometric Sensing: The ratio of fluorescence intensities at two different wavelengths changes, providing a more robust and internally calibrated signal.

Caption: Mechanisms of fluorescence quenching.

Probes for Metal Ions

Ethynyl benzoate derivatives can be functionalized with chelating moieties to create selective fluorescent sensors for metal ions. Upon binding a metal ion, conformational changes or alterations in the electronic properties of the fluorophore can lead to a significant change in the fluorescence signal.

Probes for pH and Anions

By incorporating acidic or basic functional groups, or moieties that can interact with anions through hydrogen bonding, ethynyl benzoate derivatives can be designed to respond to changes in pH or the presence of specific anions. The protonation or deprotonation of the probe, or its interaction with an anion, alters the ICT character and thus the fluorescence output.

Probes for Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that play important roles in cellular signaling and pathology. Ethynyl benzoate derivatives can be engineered with specific reactive sites that are selectively oxidized by certain ROS. This chemical transformation can convert a non-fluorescent or weakly fluorescent probe into a highly fluorescent product, enabling the detection of these transient species.

Theoretical Insights from Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for understanding the electronic structure and photophysical properties of ethynyl benzoate derivatives.

HOMO-LUMO Analysis

The energy and spatial distribution of the HOMO and LUMO are critical in determining the absorption and emission properties. TD-DFT calculations can predict the energies of electronic transitions and visualize the molecular orbitals involved. For a typical D-π-A ethynyl benzoate derivative, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting benzoate moiety. The energy gap between the HOMO and LUMO correlates with the wavelength of the lowest energy absorption band.

Conclusion and Future Outlook

Ethynyl benzoate derivatives represent a powerful and versatile class of fluorophores. Their tunable photophysical properties, combined with their synthetic accessibility, have established them as valuable tools in a wide range of scientific disciplines. The principles of intramolecular charge transfer and solvatochromism provide a rational basis for the design of new derivatives with tailored properties. Future research in this area will likely focus on the development of more sophisticated probes for in vivo imaging, advanced materials for optoelectronic applications, and novel therapeutic agents that leverage the unique properties of this remarkable molecular scaffold.

References

  • Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. RSC Publishing. [Link]

  • Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Fluorescence probes used for detection of reactive oxygen species. PubMed. [Link]

  • General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. [Link]

  • Solvatochromism. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in Sonogashira reactions

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate Synthesis Target Molecule: Methyl 4-[2-(2-aminophenyl)ethynyl]b...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate Synthesis

Target Molecule: Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate CAS Registry Number (Generic): N/A (Specific derivative)

Strategic Overview: The "Electronic Mismatch" Challenge

Synthesizing this target requires coupling two distinct aromatic systems: an electron-rich aniline and an electron-poor benzoate. The success of the Sonogashira reaction depends heavily on which partner carries the halogen and which carries the alkyne.

Route Selection Analysis

You have two potential retrosynthetic disconnections. We strongly recommend Route A for the reasons listed below.

FeatureRoute A (Recommended) Route B (High Risk)
Aryl Halide (Ar-X) 2-Iodoaniline Methyl 4-iodobenzoate
Alkyne Methyl 4-ethynylbenzoate 2-Ethynylaniline
Stability High. Both reagents are stable solids.Low. 2-Ethynylaniline is prone to polymerization and oxidation.
Oxidative Addition Slow. Electron-rich amine deactivates the C-I bond.Fast. Electron-poor ester activates the C-I bond.
Transmetallation Fast. Electron-poor alkyne is more acidic (facile Cu-acetylide formation).Slow. Electron-rich alkyne is less acidic.
Catalyst Poisoning Moderate Risk. Free amine is present on the Ar-X.High Risk. Free amine on the alkyne can poison Cu catalyst directly.

Technical Insight: While Route B offers faster oxidative addition, the instability of 2-ethynylaniline makes it operationally difficult. Route A is kinetically slower in the first step but thermodynamically more controlled. The guide below focuses on optimizing Route A .

Critical Protocol: The "Self-Validating" Workflow

This protocol includes checkpoints to validate the reaction in situ, preventing wasted time on failed batches.

Reagents & Stoichiometry[1][2][3][4]
  • Aryl Halide: 2-Iodoaniline (1.0 equiv)

  • Alkyne: Methyl 4-ethynylbenzoate (1.1 - 1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)

    • Why: The PPh₃ ligands are bulky enough to discourage amine coordination but labile enough to allow oxidative addition.

  • Co-Catalyst: CuI (2-3 mol%)

    • Note: Keep CuI loading low to minimize Glaser homocoupling of the alkyne.

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio).

    • Alternative: If solubility is poor, use DMF/Et₃N.

Step-by-Step Procedure
  • The "Zero-Oxygen" Setup (Critical for Yield):

    • Charge a flame-dried Schlenk flask with 2-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI.

    • Checkpoint 1: Do not add the alkyne yet.

    • Cap the flask and cycle Vacuum/Argon (3x).[1][2] Oxygen is the primary cause of alkyne dimerization (Glaser coupling).[1]

  • Solvent Degassing:

    • In a separate vessel, sparge the THF/Et₃N mixture with Argon for 20 minutes.

    • Transfer the solvent to the reaction flask via syringe under positive Argon pressure.[2]

  • Controlled Initiation:

    • Stir the mixture at Room Temperature (RT) for 5 minutes. The solution should be yellow/orange.

    • Checkpoint 2: If the solution turns black immediately, your solvent was wet or oxygenated (Pd precipitation).

  • Alkyne Addition:

    • Dissolve Methyl 4-ethynylbenzoate in a minimal amount of degassed THF.

    • Add this solution dropwise over 10-15 minutes.

    • Why: Keeping the alkyne concentration low relative to the catalyst minimizes homocoupling.[3]

  • Thermal Activation:

    • Heat the reaction to 50-60°C .

    • Technical Note: While many Sonogashira reactions work at RT, the electron-rich 2-iodoaniline requires thermal energy to overcome the activation barrier for oxidative addition.

  • Monitoring:

    • Monitor via TLC or LC-MS at 2 hours.

    • Target: Disappearance of 2-iodoaniline.

Troubleshooting Logic & Diagnostics

If the reaction fails, use this diagnostic logic to identify the root cause.

Sonogashira_Troubleshooting cluster_legend Legend Start Reaction Analysis CheckSM Is 2-Iodoaniline remaining? Start->CheckSM CheckAlkyne Is Alkyne remaining? CheckSM->CheckAlkyne Yes (Incomplete Conversion) Result3 Success: Proceed to Workup CheckSM->Result3 No (Ar-I Consumed) Result1 Issue: Catalyst Poisoning Action: Increase Temp to 80°C or Switch to Pd(dppf)Cl2 CheckAlkyne->Result1 Yes (Both SM remain) Result2 Issue: Glaser Coupling (Homocoupling) Action: Degas better, slower addition CheckAlkyne->Result2 No (Alkyne consumed, Ar-I remains) key Blue: Start | Red: Critical Failure | Yellow: Process Error | Green: Success

Caption: Diagnostic decision tree for identifying reaction failure modes based on residual starting materials.

Common Failure Modes
SymptomDiagnosisCorrective Action
Alkyne consumed, Aryl Halide remains Glaser Coupling. Oxygen was present, causing the alkyne to couple with itself (dimer) instead of the halide.1.[1][2] Re-run with rigorous degassing (freeze-pump-thaw).2.[1] Add sodium ascorbate (rare, but effective) or simply ensure inert atmosphere.
No reaction (Both SM remain) Catalyst Poisoning. The free amine (-NH₂) on 2-iodoaniline is coordinating to Pd, shutting down the cycle.1. Increase temperature to 80°C (promotes ligand dissociation).2. Switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ which resists amine displacement.
Pd Mirror / Black Precipitate Catalyst Decomposition. The complex is unstable ("Pd Black" formation).1. Add excess PPh₃ ligand (10 mol%) to stabilize the Pd species.2. Ensure the reaction is not "starved" of substrate (add halide before catalyst).

Mechanism & The "Amine Effect"[6]

Understanding why the reaction struggles is key to fixing it. The diagram below illustrates the competition between the productive cycle and the amine poisoning pathway.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodoaniline Coord Amine Coordination (Stable Chelate) OxAdd->Coord Ortho-NH2 Chelation (DEAD END) TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + Alkyne-Cu Coord->OxAdd Heat/Bulky Ligand Prod Product + Pd(0) TransMet->Prod Reductive Elimination

Caption: The "Amine Trap": The ortho-amino group can form a stable chelate with Palladium after oxidative addition, preventing the entry of the alkyne (Transmetallation).

Frequently Asked Questions (FAQ)

Q: Can I protect the amine to improve yield? A: Yes. If the direct coupling yields <40%, convert 2-iodoaniline to N-(2-iodophenyl)acetamide (using acetic anhydride). The amide is less nucleophilic and will not poison the catalyst. You can hydrolyze the acetyl group back to the amine after the coupling using K₂CO₃/MeOH or mild acid.

Q: Why use Methyl 4-ethynylbenzoate instead of 4-ethynylbenzoic acid? A: The free carboxylic acid can react with the amine base (Et₃N) to form salts that precipitate and complicate the reaction mixture. The ester is much more compatible with standard Sonogashira conditions.

Q: My product is difficult to purify from the homocoupled alkyne. What should I do? A: The homocoupled dimer (diester) usually has a very similar Rf to the product.

  • Prevention:[3][4] Use a slight excess of the Aryl Halide (1.1 equiv) instead of the Alkyne. It is easier to separate unreacted 2-iodoaniline from the product than to separate the alkyne dimer.

  • Purification: If the dimer is present, try recrystallization from MeOH/Water rather than column chromatography.

References

  • Sonogashira Coupling Overview & Mechanism: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.

  • Prevention of Glaser Coupling (Homocoupling): Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][3][5] Organic Letters, 7(26), 5841–5844.

  • Handling Amino-Aryl Halides in Coupling: Gürbüz, N., Özdemir, İ., & Çetinkaya, B. (2004). Palladium catalyzed Heck and Sonogashira reactions of aryl halides in aqueous media using N-heterocyclic carbene ligands. Tetrahedron Letters, 45(17), 3493-3495.

  • Synthesis of Similar Substrates (2-((4-methoxyphenyl)ethynyl)aniline): ResearchGate. (2024). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via Sonogashira Cross Coupling.

Sources

Optimization

Technical Support Center: Troubleshooting Ethynyl Benzoate Synthesis

Executive Summary & Core Directive The Challenge: Synthesizing ethynyl benzoate ( ) is chemically distinct from standard esterification. You cannot simply react benzoic acid with ethynyl alcohol because the latter tautom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing ethynyl benzoate (


) is chemically distinct from standard esterification. You cannot simply react benzoic acid with ethynyl alcohol because the latter tautomerizes irreversibly to ketene.

The Solution: The industry standard relies on Hypervalent Iodine (III) chemistry—specifically the reaction of benzoate anions with alkynyliodonium salts or EthynylBenziodoxoLone (EBX) reagents.

The Diagnostic Reality: "Low conversion" in this reaction is rarely due to slow kinetics. It is almost always a symptom of product instability or competing pathways (ligand exchange vs. reductive elimination). This guide treats the synthesis as a ligand coupling problem, not a condensation problem.

The Primary Protocol: Alkynyliodonium Salt Coupling

This is the "Gold Standard" method adapted from Stang and Ochiai. It relies on the nucleophilic attack of the benzoate on the iodine(III) center, followed by a reductive elimination.

Standard Operating Procedure (SOP)
  • Reagents:

    • Substrate: Benzoic Acid (1.0 equiv).[1]

    • Reagent: Ethynyl(phenyl)iodonium tosylate (1.1 equiv) [Stang’s Reagent].

    • Base: Potassium carbonate (

      
      ) or Cesium carbonate (
      
      
      
      ).
    • Solvent: Anhydrous DCM or DMF (degassed).

  • Workflow:

    • Activation: Stir Benzoic Acid + Base in solvent for 15 min at 0°C to form the carboxylate.

    • Addition: Add the iodonium salt in one portion.

    • Coupling: Allow to warm to RT. Reaction is usually fast (1–4 hours).

    • Quench: Filter through a pad of silica/Celite. Do not perform an acidic aqueous workup.

Mechanism & Failure Points (Visualization)[1]

The following diagram illustrates the critical "Ligand Coupling" mechanism. If the reductive elimination (Step 3) is too slow, the intermediate breaks down.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Hypervalent Iodine Cycle node_BA Benzoic Acid node_Anion Benzoate Anion (Nucleophile) node_BA->node_Anion Deprotonation node_Base Base (K2CO3) node_Base->node_Anion node_Inter T-Shaped Intermediate [Ph-I(C≡CH)(OBz)] node_Anion->node_Inter Ligand Exchange node_Salt Ethynyl(Ph)I-OTs (Electrophile) node_Salt->node_Inter node_Prod Ethynyl Benzoate (Target) node_Inter->node_Prod Reductive Elimination (Concerted) node_Side Side Product: Ph-I + OTs-Bz node_Inter->node_Side Ligand Scrambling (Thermal/Solvent)

Caption: Mechanism of alkynyl ester formation via reductive elimination from hypervalent iodine.

Troubleshooting Guide: Diagnosing "Low Conversion"

If your LC-MS or NMR shows low product, identify the specific symptom below.

Scenario A: Starting Material Remains (Benzoic Acid)

Cause: The benzoate anion is failing to displace the tosylate ligand on the iodine.

  • Fix 1 (Solubility): If using

    
     in DCM, the base may not be soluble enough. Switch to DMF  or add 18-crown-6  to solubilize the potassium cation.
    
  • Fix 2 (Counter-ion): Switch to

    
    . The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate in organic solvents.
    
Scenario B: Starting Material Gone, But No Product (The "Black Tar" Issue)

Cause: The product formed but decomposed. Ynol esters are highly sensitive to hydrolysis and polymerization.

  • Fix 1 (Moisture Control): Ethynyl esters hydrolyze rapidly to benzoic acid + ketene. Ensure solvents are dried over molecular sieves (3Å).

  • Fix 2 (Workup): STOP doing aqueous acid washes. The acid catalyzes the hydration of the triple bond. Purify via rapid flash chromatography on neutral alumina or silica pre-treated with 1% triethylamine.

Scenario C: Formation of -Keto Esters

Cause: Rearrangement.[2][3] In the presence of Lewis acids or silver catalysts (if used), ynol esters rearrange into


-keto esters.[2]
  • Fix: Ensure no transition metals (Ag, Cu) are present unless specifically required for a different pathway. Keep the reaction temperature below 40°C.

Comparative Data: Solvent & Base Effects[1]

The following table summarizes optimization data for the reaction of Benzoic Acid + Ethynyl(phenyl)iodonium Tosylate.

Variable SetSolventBaseConversion (1h)Isolated YieldNotes
Standard DCM

45%30%Slow anion formation; heterogeneous.
Polar Aprotic DMF

95%65%High conversion, but difficult workup (hydrolysis risk during extraction).
Cesium/DCM DCM

92%88% Recommended. Best balance of reactivity and stability.
Strong Base THFNaH98%40%Base-mediated decomposition of the ynol ester product.

Advanced Troubleshooting: The EBX Alternative

If the iodonium salt method fails due to instability, switch to EthynylBenziodoxoLone (EBX) reagents.[4] These are cyclic hypervalent iodine reagents that are significantly more stable than their acyclic salt counterparts.

Why switch? EBX reagents suppress the "ligand scrambling" side reaction shown in the diagram above. They release the alkyne moiety only upon activation.

Protocol Adjustment:

  • Mix Benzoic Acid (1.0 equiv) + EBX reagent (1.2 equiv).

  • Catalyst: Use a catalytic amount of Gold(I) or Zinc(II) if direct coupling is sluggish.

  • Note: This is often used for decarboxylative alkynylation, but can be tuned for esterification under mild conditions.

Frequently Asked Questions (FAQs)

Q: Can I use ethynyl magnesium bromide (Grignard) with benzoyl chloride? A: No. This reaction is extremely messy. The hard nucleophile (Grignard) attacks the carbonyl, but the resulting ethynyl ketone is highly reactive and often undergoes double addition or polymerization. The "Soft" nucleophile approach (Iodonium) is required.

Q: My product disappears on the silica column. Why? A: Silica is slightly acidic. Ethynyl esters are acid-sensitive.

  • Solution: Deactivate your silica gel by flushing the column with 95:5 Hexane:Et3N before loading your sample. Elute with Hexane/EtOAc.

Q: Why does the literature mention "Stang Reagent"? A: Alkynyl(phenyl)iodonium tosylates were popularized by Peter J. Stang. They are the most accessible reagents for this transformation. Ensure your Stang reagent is freshly recrystallized; if it is yellow/brown, it has degraded and will not work.

Q: I see a peak at ~2150 cm⁻¹ in IR, but no product in NMR. A: That peak is likely the unreacted alkynyl iodonium salt. The product (ethynyl ester) also has a stretch around 2140–2160 cm⁻¹, but if the NMR shows no ester protons, you are looking at the starting reagent.

Decision Tree for Troubleshooting

Use this flow to determine your next experimental step.

Troubleshooting Start Start: Low Yield CheckSM Is Benzoic Acid remaining? Start->CheckSM CheckDecomp Is reaction mixture dark/tarry? CheckSM->CheckDecomp No (Consumed) Solubility Issue: Poor Nucleophilicity Action: Switch to Cs2CO3 / DMF CheckSM->Solubility Yes (Unreacted) Instability Issue: Product Hydrolysis Action: Dry Solvents, No Acid Workup CheckDecomp->Instability Yes (Black/Tarry) ReagentQual Issue: Bad Iodonium Salt Action: Recrystallize Reagent CheckDecomp->ReagentQual No (Clean but low yield)

Caption: Diagnostic flow for identifying the root cause of synthetic failure.

References

  • Stang, P. J. (1991). Alkynyl esters and their derivatives.[5] Accounts of Chemical Research.

  • Ochiai, M. , et al. (2011). Iodonium salts in organic synthesis.[4][5][6][7][8][9] ARKIVOC.[5][7][9][10]

  • Waser, J. (2016). Alkynylation with Hypervalent Iodine Reagents.[4][6][9][10] Wiley-VCH.

  • Brand, J. P., & Waser, J. (2012). Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry. Chemical Society Reviews.

  • Katritzky, A. R. , et al. (2004).[11] Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles.[11] Synthesis.[1][3][4][5][6][7][8][9][11][12]

Sources

Troubleshooting

Technical Support Center: Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

Welcome to the technical support guide for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a diarylalkyne derivative with both an aniline and a methyl ester functional group, its stability can be influenced by a variety of experimental conditions. This guide offers insights into potential challenges and provides actionable protocols to ensure the integrity of your experiments.

I. Compound Overview and Intrinsic Stability Considerations

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is a molecule of interest due to its structural motifs, which are common in materials science and medicinal chemistry. The core structure consists of a phenylacetylene linker between an aniline ring and a methyl benzoate ring. This specific arrangement of functional groups presents inherent stability concerns that users must be aware of.

The primary intrinsic instability arises from the 2-alkynylaniline moiety. This structural element is known to be a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as indoles and quinolines, through intramolecular cyclization reactions.[1][2][3][4][5] These reactions can be promoted by various factors including transition metals, changes in pH, light, and heat.[1][6]

The ester and aniline functionalities also contribute to the compound's reactivity profile. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[7][8] The aniline moiety, a weak base, can be protonated in acidic media, altering its electronic properties and potentially influencing the stability of the entire molecule.[8][9]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in solution.

FAQ 1: My solution of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is changing color over time. What is causing this?

Answer: A color change, typically to a yellow or brown hue, is a common indicator of degradation. The most probable cause is oxidation of the aniline group and/or photodecomposition. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. Additionally, oligo(phenylene-ethynylene)s, a class of compounds to which this molecule belongs, can exhibit chemical instability upon exposure to air and light.[10]

Troubleshooting Steps:

  • Minimize Light Exposure: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[11] Conduct experiments under subdued lighting conditions whenever possible.

  • Deoxygenate Solvents: Before preparing your solutions, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If the compound is particularly sensitive, handle the solid and prepare solutions inside a glovebox or under a steady stream of an inert gas.

  • Evaluate Solvent Purity: Impurities in solvents, such as peroxides in ethers like THF or dioxane, can initiate degradation.[11] Use freshly opened, high-purity solvents.

FAQ 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Are these degradation products?

Answer: The appearance of new peaks in your chromatogram is a strong indication that your compound is degrading. Given the structure of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate, several degradation pathways are possible, leading to a variety of byproducts.

Potential Degradation Pathways:

  • Intramolecular Cyclization: The 2-alkynylaniline moiety can undergo intramolecular cyclization to form indole derivatives.[3][12][13] This is a well-documented reaction for this class of compounds.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the solution is not neutral.[7][8]

  • Oxidation: The aniline group can be oxidized, leading to a variety of colored byproducts.

Troubleshooting Workflow:

The following workflow can help you identify the cause of degradation and mitigate it.

G cluster_0 Troubleshooting Degradation cluster_1 Investigating Experimental Conditions start Unexpected Peaks in HPLC/LC-MS check_control Analyze a freshly prepared standard solution start->check_control peaks_present Are unexpected peaks present in the fresh standard? check_control->peaks_present investigate_purity Investigate purity of the starting material. peaks_present->investigate_purity Yes no_peaks Peaks are due to experimental conditions. peaks_present->no_peaks No forced_degradation Perform Forced Degradation Studies no_peaks->forced_degradation acid_stress Acidic Conditions (e.g., 0.1 M HCl) forced_degradation->acid_stress base_stress Basic Conditions (e.g., 0.1 M NaOH) forced_degradation->base_stress oxidative_stress Oxidative Conditions (e.g., 3% H2O2) forced_degradation->oxidative_stress thermal_stress Thermal Stress (e.g., 60°C) forced_degradation->thermal_stress photolytic_stress Photolytic Stress (UV or visible light) forced_degradation->photolytic_stress analyze_samples Analyze samples by HPLC/LC-MS at time points acid_stress->analyze_samples base_stress->analyze_samples oxidative_stress->analyze_samples thermal_stress->analyze_samples photolytic_stress->analyze_samples identify_pathways Identify major degradation pathways analyze_samples->identify_pathways optimize_conditions Optimize experimental conditions (pH, temp, light) identify_pathways->optimize_conditions

Caption: Troubleshooting workflow for identifying degradation of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate.

FAQ 3: What are the optimal storage conditions for solutions of this compound?

Answer: Based on the potential degradation pathways, the following storage conditions are recommended to maximize the shelf-life of your solutions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLow temperatures slow down the rate of chemical reactions, including hydrolysis and cyclization.[14][15]
Light Protected from light (amber vials)Prevents photolytic degradation.[10][14]
Atmosphere Under an inert atmosphere (argon or nitrogen)Minimizes oxidation of the aniline moiety.
Solvent High-purity, degassed aprotic solvents (e.g., DMSO, DMF, Acetonitrile)Aprotic solvents will prevent hydrolysis of the ester. Degassing removes oxygen.
pH Neutral (if in an aqueous-containing medium)Avoids acid or base-catalyzed hydrolysis of the methyl ester.

It is crucial to perform a stability study in your specific experimental buffer or solvent system to confirm the compound's stability over the duration of your experiment.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Amber HPLC vials

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in a heating block at 60°C.

    • Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Time Points: Analyze the samples by HPLC or UPLC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak. If using UPLC-MS, attempt to identify the mass of the degradation products to elucidate their structures.

Protocol 2: HPLC Method for Stability Indicating Analysis

This method provides a starting point for separating the parent compound from its potential degradation products.

ParameterCondition
Instrumentation HPLC with UV/Vis or PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min, 30% B; 2-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Detection Wavelength Scan for lambda max (likely around 254 nm and 320-350 nm)
Injection Volume 10 µL
Column Temperature 30°C

Note: This method may require optimization for your specific HPLC system and the degradation products formed.

IV. Potential Degradation Pathways Visualization

The following diagram illustrates the primary potential degradation pathways for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate.

G cluster_0 Degradation Pathways parent Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate hydrolysis Ester Hydrolysis Product (Carboxylic Acid) parent->hydrolysis H+ or OH- H2O cyclization Indole Derivative parent->cyclization Heat, Light, or Trace Metals oxidation Oxidized Aniline Products parent->oxidation O2, Light

Caption: Potential degradation pathways of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate.

V. Conclusion

The stability of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the inherent chemical liabilities of the molecule, particularly the potential for intramolecular cyclization, hydrolysis, and oxidation, researchers can take proactive steps to mitigate degradation. Implementing the troubleshooting guides and experimental protocols outlined in this document will aid in ensuring the integrity of your studies. Always perform stability checks in your specific experimental matrix as a best practice.

VI. References

  • Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Chemical Communications (RSC Publishing). Available at: [Link]

  • Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1H)-ones. Organic Letters - ACS Publications. Available at: [Link]

  • cyclization of alkynes under metal-free conditions: synthesis of indoles. Available at: [Link]

  • Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4H-cinnolin-2-ium-1-ide. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of indole derivatives from the S3•−-mediated intramolecular cyclization of o-alkynylanilines. Taylor & Francis. Available at: [Link]

  • Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Organic Letters - ACS Publications. Available at: [Link]

  • Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. PubMed. Available at: [Link]

  • Synthesis of indole derivatives from the S 3 •− -mediated intramolecular cyclization of o -alkynylanilines. ResearchGate. Available at: [Link]

  • Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. PMC. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

  • Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. PMC. Available at: [Link]

  • Self-Assembled Oligo(phenylene-ethynylene) Molecular Electronic Switch Monolayers on Gold: Structures and Chemical Stability. Langmuir - ACS Publications. Available at: [Link]

  • methyl 4-aminobenzoate synthesis report. Sciencemadness.org. Available at: [Link]

  • Carboxylic Acids, Esters, Amines & Amides: Chemistry Guide. Studylib. Available at: [Link]

  • Acids & Bases. MSU chemistry. Available at: [Link]

  • Benzoate Degradation Pathway. Eawag-BBD. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • 12: Carboxylic Acids, Esters, Amines, and Amides. Chemistry LibreTexts. Available at: [Link]

  • Oligo(p-phenyleneethynylene) embedded amphiphiles: synthesis, photophysical properties and self-assembled nanoparticles with high structural stability and photostability for cell imaging. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent. Available at: [Link]

  • Overview of established degradation routes for benzoate that operate... ResearchGate. Available at: [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. eurl-pesticides.eu. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me. Available at: [Link]

  • Factors Affecting Stability of Complexes. Solubility of Things. Available at: [Link]

  • ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available at: [Link]

  • Regulation of Benzoate Degradation in Acinetobacter sp. Strain ADP1 by BenM, a LysR-Type Transcriptional Activator. PMC. Available at: [Link]

  • KEGG PATHWAY: Benzoate degradation - Burkholderia thailandensis E264. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • ChemInform Abstract: Synthesis of Symmetrical Diarylalkyne from Palladium-Catalyzed Decarboxylative Couplings of Propiolic Acid and Aryl Bromides under Water. ResearchGate. Available at: [Link]

  • Photophysical and theoretical investigations of oligo(p-phenyleneethynylene)s: Effect of alkoxy substitution and alkyne-aryl bond rotations. CSIR - National Institute For Interdisciplinary Science and Technology (NIIST). Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents. Available at:

  • Synthesis of methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido}phenyl)ethynyl]benzoate (3). ResearchGate. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Available at: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

  • Synthesis and characterization of cross-conjugated oligo (phenylene enynylene) s. Available at: [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. Available at: [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Available at: [Link]

  • Methyl 4-{[(4-methyl-phen-yl)sulfon-yl]amino}-benzoate. PubMed. Available at: [Link]

  • Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Co. Available at: [Link]

  • methyl 4-(2-aminophenyl)benzoate. Chemsrc. Available at: [Link]

Sources

Optimization

Optimizing column chromatography for amino-alkynyl benzoate separation

Introduction: The "Push-Pull" Challenge Welcome to the Technical Support Center. If you are purifying amino-alkynyl benzoates, you are likely dealing with the product of a Sonogashira coupling or a nucleophilic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Challenge

Welcome to the Technical Support Center. If you are purifying amino-alkynyl benzoates, you are likely dealing with the product of a Sonogashira coupling or a nucleophilic aromatic substitution (


).

This molecule class presents a unique "Push-Pull" chromatographic challenge:

  • The "Pull" (Retention/Tailing): The amino group (often a secondary or tertiary amine) acts as a Lewis base, interacting strongly with the acidic silanols (

    
    ) on the silica surface, leading to peak tailing.
    
  • The "Push" (Elution): The alkynyl benzoate core is rigid and lipophilic, often promoting rapid elution in non-polar solvents, potentially co-eluting with non-polar byproducts (e.g., Glaser coupling homodimers).

This guide addresses these competing forces to achieve baseline resolution.

Module 1: Peak Shape & Tailing (The Amine Factor)[1]

Q: Why do my peaks look like "shark fins" (severe tailing) even with a slow gradient?

A: Uncontrolled Silanol Activity. Standard silica gel has a surface pH of roughly 5.0 due to acidic silanol groups. Your amino group becomes protonated (


) by these silanols, creating an ion-exchange mechanism that is much slower than the desired adsorption/desorption kinetics. This results in the "shark fin" profile: a sharp front and a long, dragging tail.

The Fix: Mobile Phase Modifiers You must suppress silanol ionization or competitively block the sites.

Protocol: The "TEA Blockade" Do not just add Triethylamine (TEA) to the bottle. Follow this specific sequence to equilibrate the column:

  • Pre-Column Wash: Flush the column with 3 Column Volumes (CV) of mobile phase containing 1% TEA (v/v) . This saturates the active silanol sites before your sample even arrives.

  • Running Solvent: Maintain 0.5% to 1% TEA in both Solvent A (Non-polar) and Solvent B (Polar) throughout the run.

    • Note: If using TEA, your product will elute as the free base. Rotovap gently to avoid losing volatile amines, though benzoates are usually heavy enough to remain.

Critical Warning: Do not use TEA if you plan to use Mass Spec (MS) detection immediately inline, as it suppresses ionization. Use Ammonium Hydroxide (


) or Formic Acid (if the amine is weak) as volatile alternatives.

Module 2: Resolution & Impurity Management

Q: I have a non-polar impurity co-eluting with my product. What is it?

A: Likely a Glaser Coupling Byproduct (Di-alkyne). If you synthesized this via Sonogashira coupling, oxidative homocoupling of the alkyne (Glaser coupling) creates a symmetrical di-alkyne dimer. This impurity lacks the polar amine/ester "drag" and is highly lipophilic.

The Fix: Gradient Delay & Solvent Strength Glaser products usually elute in 0–5% EtOAc/Hexane. Amino-alkynyl benzoates typically require 15–40%.

Optimization Protocol:

  • Hold Step: Program an isocratic hold at 0% to 2% polar solvent for 2 CVs. This flushes the non-polar di-alkyne and unreacted halides.

  • Shallow Gradient: Ramp from 2% to 20% over 10 CVs. The "jump" in polarity often needed for amines causes co-elution; a shallow ramp separates the "greasy" dimer from the polar amine.

Table 1: Solvent System Selection for Amino-Alkynyl Benzoates

Solvent SystemStrengthApplicationPros/Cons
Hexane / EtOAc StandardGeneral PurificationPros: Cheap, good UV transparency.Cons: Poor solubility for polar amino-salts.
DCM / MeOH StrongHigh Polarity / SolubilityPros: Dissolves polar amines well.Cons: Silica dissolves slightly in MeOH; DCM is expensive/toxic.
DCM / Acetone MediumSelectivity AlternativePros: Acetone is a dipole-dipole acceptor, offering different selectivity than MeOH (H-bond donor).

Module 3: Sample Loading (The Solubility Trap)

Q: My sample precipitates at the top of the column when I inject it. Why?

A: Solvent Mismatch (The "Strong Solvent" Effect). Amino-alkynyl benzoates are often soluble in DCM or DMSO but insoluble in Hexane (the starting mobile phase). Injecting a DCM solution into a Hexane-equilibrated column causes immediate precipitation, blocking the frit and ruining resolution.

The Fix: Dry Loading Dry loading is superior for this class of compounds.[1] It eliminates solvent mismatch and improves resolution by keeping the initial band narrow.

Protocol: Dry Loading on Celite 545

  • Dissolve crude mixture in minimal DCM/MeOH.

  • Add Celite 545 (ratio: 1g Celite per 1g crude). Note: Celite is preferred over silica here because it is less acidic and won't permanently bind the amine.

  • Rotovap to dryness until you have a free-flowing powder.

  • Load the powder into a solid load cartridge or pre-column.

Module 4: Metal Scavenging (Post-Synthesis Clean-up)

Q: My product is purified but still has a dark/colored tint (Grey/Brown).

A: Palladium/Copper Residues. Silica gel is not an effective filter for metal catalysts used in Sonogashira couplings. Pd and Cu can "streak" through the column, contaminating the amino-benzoate.

The Fix: Pre-Column Scavenging or Functionalized Silica You must intercept the metal before or during chromatography.

Workflow:

  • Option A (Pre-workup): Wash the organic layer with 10% aqueous EDTA or N-Acetylcysteine solution before drying and loading.

  • Option B (In-Column): Top your silica column with a 1cm layer of Thiol-functionalized silica . The SH groups bind Pd/Cu avidly, while the organic product passes through.

Visual Troubleshooting Guides

Diagram 1: Chromatography Logic Flow

Troubleshooting Start Start: Evaluate Chromatogram Issue Identify Major Issue Start->Issue Tailing Shark Fin / Tailing Issue->Tailing Overlap Poor Resolution / Overlap Issue->Overlap Precip High Backpressure / Precip Issue->Precip AddBase Add 1% TEA to Mobile Phase Tailing->AddBase Amine Interaction Gradient Decrease Gradient Slope (e.g., 5% to 20% over 15 CV) Overlap->Gradient Rf Delta < 0.1 SolventSwitch Switch Selectivity (Try DCM:Acetone) Overlap->SolventSwitch Co-elution DryLoad Switch to Dry Loading (Celite 545) Precip->DryLoad Solubility Mismatch CheckSilica Is Silica Type B? AddBase->CheckSilica

Caption: Decision tree for diagnosing and resolving common chromatographic defects in amino-benzoate separations.

Diagram 2: Dry Loading vs. Liquid Loading Decision Matrix

LoadingStrategy Input Crude Sample SolubilityCheck Soluble in Mobile Phase A (e.g., Hexane)? Input->SolubilityCheck LiquidLoad Liquid Loading (Inject directly) SolubilityCheck->LiquidLoad Yes PolarSolvent Dissolve in Strong Solvent (DCM/Acetone) SolubilityCheck->PolarSolvent No Yes Yes No No Adsorb Adsorb onto Celite 545 (1:1 ratio) PolarSolvent->Adsorb Evap Rotovap to Dry Powder Adsorb->Evap Cartridge Load into Solid Load Cartridge Evap->Cartridge

Caption: Workflow for determining the optimal loading technique to prevent column blockage and band broadening.

References

  • Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023).[1][2] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC & Flash? Retrieved from [Link]

  • Sorbtech. (2023).[4] HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Discussions on removing Palladium catalyst from reaction mixtures.[5][6][7] Retrieved from [Link]

Sources

Troubleshooting

Overcoming catalyst poisoning in Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate synthesis

Introduction Welcome to the technical support guide for the synthesis of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate. This molecule is a valuable building block in medicinal chemistry and materials science, often synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via a Sonogashira cross-coupling reaction. This reaction, while powerful for forming C(sp²)-C(sp) bonds, is highly sensitive to reaction conditions and reagent purity.[1][2] Catalyst poisoning and deactivation are the most common failure modes, leading to low yields and stalled reactions.

This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. We will delve into the mechanistic underpinnings of catalyst deactivation and provide field-proven protocols to help you overcome these challenges, ensuring reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate?

The most common and efficient method is the Sonogashira cross-coupling reaction. This involves the coupling of an aryl halide, Methyl 4-iodobenzoate, with a terminal alkyne, 2-ethynylaniline.[3][4] The reaction is co-catalyzed by a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base.[5][6]

Q2: What are the critical components of this Sonogashira reaction?

The reaction's success hinges on four key components:

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, that drives the catalytic cycle.[7]

  • Copper(I) Co-catalyst: Typically CuI, which activates the terminal alkyne to facilitate transmetalation to the palladium center.[1][2]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[8]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, making the exclusion of oxygen critical for success.[9][10]

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

The primary indicators of catalyst poisoning or deactivation include:

  • Stalled Reaction: The reaction begins but stops before all starting materials are consumed, as observed by TLC or LC-MS.[9]

  • Low or No Product Yield: Despite extended reaction times or heating, the desired product is formed in minimal quantities.[10]

  • Formation of a Black Precipitate: The appearance of "palladium black" is a clear sign that the soluble Pd(0) catalyst has decomposed and precipitated out of solution.[10]

  • Increased Side Products: A notable increase in byproducts, particularly the homocoupling of 2-ethynylaniline (Glaser coupling), suggests an issue with the catalytic system.[1][11]

Q4: Why is the 2-ethynylaniline substrate a potential source of catalyst inhibition?

The primary amino group (-NH₂) on the 2-ethynylaniline substrate can be problematic. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center.[12] This coordination can inhibit the catalyst by blocking the sites needed for the main catalytic cycle, effectively acting as a competitive ligand and reducing the overall reaction rate.[12]

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve the problem.

Problem 1: My reaction yield is very low or zero, and I've recovered most of my starting materials.

This is the most common failure mode and almost always points to an inactive catalytic system or poor reaction setup.

Question: What is the first thing I should check?

Answer: Your reaction atmosphere. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which halts the catalytic cycle.[9][13] The formation of palladium black is a classic sign of this failure.[10]

  • Solution:

    • Ensure Rigorous Degassing: Solvents must be thoroughly degassed before use. The most effective method is three consecutive freeze-pump-thaw cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-45 minutes can be sufficient.[9]

    • Use Proper Inert Gas Technique: All glassware should be oven- or flame-dried and cooled under a positive pressure of inert gas. Maintain this inert atmosphere throughout the entire reaction setup, reagent addition, and reaction period using a balloon or a Schlenk line.

Question: I'm confident my technique is anaerobic. What's the next likely culprit?

Answer: The quality and purity of your reagents. Impurities can act as potent catalyst poisons.

  • Potential Causes & Solutions:

    • Palladium Precatalyst: Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally air-stable, but Pd(0) sources like Pd(PPh₃)₄ are very sensitive to air and moisture and should be stored under an inert atmosphere.[10] If you suspect your catalyst is old or has been improperly handled, use a fresh bottle.

    • Copper(I) Iodide: CuI is sensitive to oxidation, which is often indicated by a color change from off-white/tan to green or blue-green. Do not use discolored CuI. Use a fresh bottle or purify it if necessary.

    • Amine Base: Amine bases like triethylamine can oxidize over time, forming byproducts that can inhibit the catalyst. Use freshly distilled amines or a new bottle from a reputable supplier.[8][9]

    • 2-Ethynylaniline: This substrate can be prone to oxidation or polymerization, especially if stored improperly. If it appears dark or discolored, purify it by column chromatography before use.

    • Methyl 4-iodobenzoate: Ensure it is free from acidic impurities from its synthesis (e.g., via Fischer esterification of 4-iodobenzoic acid).[3] Purify by recrystallization if its purity is questionable.

Problem 2: My reaction produces a significant amount of a diyne byproduct.

You are observing the homocoupling of 2-ethynylaniline, a side reaction known as the Glaser or Glaser-Hay coupling.[14]

Question: What causes this homocoupling side reaction?

Answer: This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][15] While your primary goal is an inert atmosphere to protect the palladium catalyst, even trace amounts of oxygen can facilitate this undesired pathway.

  • Solutions:

    • Improve Anaerobic Conditions: Re-evaluate your degassing and inert atmosphere techniques as the first line of defense.[14]

    • Reduce Copper Loading: While catalytic copper is necessary to accelerate the reaction, using a large excess can favor homocoupling. Reduce the CuI loading to 1-2 mol %.

    • Switch to a Copper-Free Protocol: Copper-free Sonogashira reactions have been developed specifically to avoid this issue.[1][11] These protocols often require a different palladium catalyst/ligand system and may need higher reaction temperatures or a stronger base (e.g., Cs₂CO₃, K₂CO₃) to proceed efficiently.[8]

Problem 3: The reaction starts but stalls after 50% conversion.

This indicates a catalyst that is initially active but deactivates over the course of the reaction.

Question: What leads to gradual catalyst deactivation?

Answer: The most likely causes are ligand degradation or inhibition by the aniline substrate itself.

  • Potential Causes & Solutions:

    • Phosphine Ligand Oxidation: The triphenylphosphine (PPh₃) ligands commonly used are susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen.[13][16] This changes the electronic and steric properties of the palladium center, reducing its catalytic activity.

      • Solution: Ensure the most rigorous exclusion of air possible. Consider using more robust, electron-rich, and sterically bulky phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands, which can form more stable palladium complexes.[5][17]

    • Aniline Inhibition: As mentioned in the FAQs, the aniline substrate can coordinate to the palladium catalyst.[12] As the reaction progresses and substrate concentration is still relatively high, this inhibitory effect can become more pronounced.

      • Solution: A slight increase in reaction temperature may help promote the desired catalytic cycle over the inhibitory coordination.[18] Alternatively, using a more electron-donating ligand can sometimes make the palladium center less susceptible to coordination by the aniline.[19]

Summary Troubleshooting Table
Problem Observed Primary Suspect Recommended Action(s)
Low/No Yield, Starting Material RecoveredAtmosphere (Oxygen) Improve solvent degassing (freeze-pump-thaw) and inert gas technique.
Reagent Quality Use fresh, high-purity catalysts (Pd & Cu), freshly distilled base, and purified substrates.
Significant Diyne (Homocoupling) ByproductOxygen + Copper Enhance anaerobic conditions; reduce CuI loading; consider a copper-free protocol.[1][11]
Reaction Stalls Mid-WayLigand Degradation Ensure rigorous O₂ exclusion; consider more robust phosphine or NHC ligands.[5][16]
Substrate Inhibition Slightly increase reaction temperature; experiment with different, more electron-donating ligands.[12][18]

Visualizing the Process and Problems

The Sonogashira Catalytic Cycle

This diagram illustrates the two interconnected catalytic cycles responsible for the Sonogashira coupling. The palladium cycle drives the C-C bond formation, while the copper cycle activates the alkyne.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition pd0->pd_add R¹-X (Methyl 4-iodobenzoate) pd_complex R¹-Pd(II)L₂-X pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_trans->pd_alkyne pd_reduct Reductive Elimination pd_alkyne->pd_reduct cis-trans isomerization pd_reduct->pd0 R¹-C≡CR² (Product) cu_start Cu(I)X cu_alkyne π-Alkyne Complex cu_start->cu_alkyne H-C≡CR² (2-ethynylaniline) cu_acetylide Cu(I)-C≡CR² cu_alkyne->cu_acetylide + Base - HB⁺X⁻ cu_acetylide->pd_trans Transfers Acetylide cu_acetylide->cu_start Regenerates Cu(I)X Poisoning_Pathways Catalyst Poisoning Pathways Active_Catalyst Active Pd(0)L₂ Inactive_PdII Inactive Pd(II) Species Active_Catalyst->Inactive_PdII Oxidation Precipitate Palladium Black (Pd Metal) Active_Catalyst->Precipitate Agglomeration Inhibited_Complex Inhibited Pd(0) Complex Active_Catalyst->Inhibited_Complex Reversible Coordination Degraded_Ligand Pd(0) with Oxidized Ligand (L=O) Active_Catalyst->Degraded_Ligand Ligand Oxidation Inactive_PdII->Precipitate Decomposition Oxygen Oxygen (O₂) Oxygen->Inactive_PdII Oxygen->Degraded_Ligand Aniline Aniline Substrate (R-NH₂) Aniline->Inhibited_Complex Impurities Other Impurities Impurities->Precipitate

Caption: Common deactivation pathways for the Pd(0) catalyst in cross-coupling reactions.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose the cause of a low-yielding reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_atmosphere 1. Verify Reaction Atmosphere Was solvent properly degassed? Is inert gas setup leak-proof? start->check_atmosphere fix_atmosphere ACTION: Improve anaerobic technique. Use Freeze-Pump-Thaw. check_atmosphere->fix_atmosphere No check_reagents 2. Evaluate Reagent Quality Are catalysts (Pd, Cu) fresh? Is base freshly distilled? Are substrates pure? check_atmosphere->check_reagents Yes fix_atmosphere->check_reagents fix_reagents ACTION: Use fresh/purified reagents. Store properly under inert gas. check_reagents->fix_reagents No check_byproducts 3. Analyze Byproducts Is alkyne homocoupling (Glaser) the major byproduct? check_reagents->check_byproducts Yes fix_reagents->check_byproducts fix_glaser ACTION: Reduce CuI loading or switch to a copper-free protocol. check_byproducts->fix_glaser Yes check_conditions 4. Re-evaluate Conditions Is temperature appropriate? Is catalyst loading sufficient? check_byproducts->check_conditions No fix_glaser->check_conditions fix_conditions ACTION: Optimize temperature. Consider different ligands or higher catalyst loading. check_conditions->fix_conditions No success Reaction Optimized check_conditions->success Yes fix_conditions->success

Caption: A step-by-step diagnostic workflow for troubleshooting low-yielding reactions.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This is the gold standard for removing dissolved oxygen from reaction solvents.

  • Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath until completely solid.

  • Open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely in a water bath. You will observe gas bubbles evolving from the liquid as it thaws.

  • Repeat steps 2-5 two more times for a total of three cycles.

  • After the final thaw, backfill the flask with a positive pressure of inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: General Procedure for the Sonogashira Coupling

This protocol assumes a 1 mmol scale. All reagents should be of the highest purity available.

  • Materials:

    • Methyl 4-iodobenzoate (262 mg, 1.0 mmol, 1.0 eq) [3] * 2-Ethynylaniline (129 mg, 1.1 mmol, 1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol %)

    • Copper(I) iodide [CuI] (4 mg, 0.02 mmol, 2 mol %)

    • Triethylamine (TEA), freshly distilled (3 mL)

    • Tetrahydrofuran (THF), anhydrous and degassed (3 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under a positive pressure of Argon, add Methyl 4-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with Argon three times.

    • Add the degassed THF (3 mL) and degassed TEA (3 mL) via syringe. [20] 4. Stir the mixture at room temperature for 5 minutes to allow for dissolution and catalyst pre-formation.

    • Add 2-ethynylaniline via syringe.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure product.

References

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Stahl, S. S., et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PubMed Central. Available at: [Link]

  • Yang, S., et al. (n.d.). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. Available at: [Link]

  • Hopemax. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis. Available at: [Link]

  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]

  • NRO Chem. (2020). Sonogashira Coupling [Video]. YouTube. Available at: [Link]

  • Organometallics. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism suggested for the Sonogashira cross-coupling reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling [Video]. YouTube. Available at: [Link]

  • ACS Publications. (n.d.). Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Available at: [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • ResearchGate. (n.d.). Supposed mechanism for the copper-cocatalysed Sonogashira reaction. Available at: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • AWS. (n.d.). Copper-Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate. Available at: [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Available at: [Link]

  • Aure Chemical. (n.d.). Palladium Catalysts for Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido}phenyl)ethynyl]benzoate (3). Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Solid Phase Synthesis of 4″-epi-Methylamino-4″-deoxyavermectin B1 Benzoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FT-IR Structural Validation of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

Executive Summary & Technical Context[1][2][3][4][5][6] Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (CAS: 159970-12-4) is a critical "push-pull" intermediate often synthesized via Sonogashira coupling. It features an ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (CAS: 159970-12-4) is a critical "push-pull" intermediate often synthesized via Sonogashira coupling. It features an electron-withdrawing ester group and an electron-donating amine group connected by a rigid ethynyl linker.

This guide provides a technical breakdown of its Fourier Transform Infrared (FT-IR) absorption profile. Unlike standard spectral lists, this document focuses on comparative validation —demonstrating how to use FT-IR to objectively distinguish the target product from its specific precursors (Methyl 4-ethynylbenzoate and 2-iodoaniline) and structural analogs.

Key Application: Rapid, non-destructive monitoring of Sonogashira coupling completion without the solvent expense of NMR.

Critical Spectral Fingerprint

The FT-IR spectrum of this molecule is defined by three distinct functional domains: the Aniline Donor , the Ethynyl Linker , and the Benzoate Acceptor .

Table 1: Diagnostic Absorption Peaks (Target Molecule)
Functional GroupModeFrequency (

)
IntensityDiagnostic Value
Primary Amine

Stretching
3450 & 3350 Medium (Doublet)High. Confirms presence of the 2-aminophenyl moiety. Distinguishes from non-amino analogs.
Internal Alkyne

Stretching
2210 – 2220 Weak-MediumCritical. The "push-pull" asymmetry (Amine vs. Ester) makes this peak IR-active, unlike symmetric diphenylacetylenes.
Conjugated Ester

Stretching
1715 – 1725 StrongHigh. Characteristic of benzoates. Lower shift due to conjugation with the aromatic system.
Amine Bending

Scissoring
~1620 MediumOverlaps often with aromatic C=C, but broadens the region.
Ester C-O

Stretching
1270 – 1280 StrongConfirms ester functionality; distinct from ether linkages.
Ortho-Substitution

OOP
745 – 755 StrongIndicates the 1,2-disubstitution on the aniline ring.
Para-Substitution

OOP
830 – 840 StrongIndicates the 1,4-disubstitution on the benzoate ring.

Comparative Performance: Target vs. Alternatives (Precursors)

A common challenge in synthesizing this compound is verifying the consumption of starting materials. The table below outlines how to distinguish the product from its "alternatives" (precursors) using specific spectral windows.

Table 2: Spectral Differentiation Matrix
Spectral RegionTarget Product (Coupled)Precursor A (Methyl 4-ethynylbenzoate)Precursor B (2-Iodoaniline)Analysis Logic
3300–3500 cm⁻¹ N-H Doublet (3450/3350)Sharp Singlet (~3280–3300) for

N-H Doublet (3400/3300)Precursor A has a sharp terminal alkyne C-H stretch. The Target loses this sharp singlet but gains the amine doublet from Precursor B.
2100–2250 cm⁻¹ Internal Alkyne (~2215)Terminal Alkyne (~2110)Silent The shift from ~2110 (terminal) to ~2215 (internal) is the definitive proof of coupling.
1680–1750 cm⁻¹ Ester C=O (~1720)Ester C=O (~1725)Silent Presence of C=O proves the benzoate fragment is incorporated.
Technical Insight: The "Silent" Alkyne Trap

Researchers often fear the internal alkyne peak will be invisible (IR inactive) due to symmetry. However, in Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate , the strong dipole difference between the electron-donating amine and the electron-withdrawing ester breaks the symmetry. This results in a visible, diagnostic peak at ~2215 cm⁻¹ , making FT-IR a viable validation tool.

Experimental Protocol: High-Resolution Data Acquisition

To achieve the resolution necessary to distinguish the weak internal alkyne peak from background noise, the following protocol is recommended.

Method: KBr Pellet Transmission (Preferred over ATR)

Why? Attenuated Total Reflectance (ATR) often suppresses weak peaks in the 2000–2500 cm⁻¹ region due to lower penetration depth at higher wavenumbers. Transmission mode maximizes signal intensity for the critical alkyne stretch.

Step-by-Step Workflow:

  • Sample Prep: Mix 2.0 mg of dry Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes scattering (sloping baseline).

  • Compression: Press at 10 tons for 1-2 minutes under vacuum to remove trapped air/moisture.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving N-H doublet).

    • Scans: 32 or 64 scans to improve Signal-to-Noise ratio.

    • Background: Fresh KBr blank.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis product using the spectral data points discussed above.

ValidationWorkflow Start Crude Reaction Product Check1 Check 3200-3300 cm⁻¹ Region Start->Check1 Decision1 Sharp Singlet Present? Check1->Decision1 Fail1 Incomplete Coupling (Terminal Alkyne Detected) Decision1->Fail1 Yes Pass1 Singlet Absent (Doublet Present) Decision1->Pass1 No Check2 Check 2210-2220 cm⁻¹ Region Pass1->Check2 Decision2 Peak at ~2215 cm⁻¹? Check2->Decision2 Fail2 Symmetry Error or No Coupling Decision2->Fail2 No Pass2 Internal Alkyne Confirmed Decision2->Pass2 Yes Check3 Check 1720 cm⁻¹ Region Pass2->Check3 Final VALIDATED TARGET STRUCTURE Check3->Final Strong C=O Signal

Caption: Logical workflow for distinguishing the target Sonogashira product from unreacted precursors using FT-IR spectral windows.

References

  • PubChem. (2025).[1][2] Methyl 4-(2-phenylethynyl)benzoate Spectral Data. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information: Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I). (Contains IR data for Methyl-4-(phenylethynyl)benzoate analog). Retrieved from [Link]

  • LibreTexts Chemistry. (2025).[3] Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Methyl 4-ethynylbenzoate IR Data. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Comparative

High-resolution mass spectrometry (HRMS) data for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

Executive Summary Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (CAS: 159970-12-4) is a critical diarylalkyne intermediate, primarily utilized in the synthesis of 2-arylindoles via metal-catalyzed cyclization (e.g., Larock...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (CAS: 159970-12-4) is a critical diarylalkyne intermediate, primarily utilized in the synthesis of 2-arylindoles via metal-catalyzed cyclization (e.g., Larock indole synthesis). In drug discovery, verifying the integrity of the alkyne triple bond and the oxidation state of the amine is paramount.

This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) against standard characterization methods. While NMR confirms connectivity, HRMS (Q-TOF or Orbitrap) is the only method capable of unambiguously validating the elemental composition (C₁₆H₁₃NO₂) and detecting isobaric impurities common in Sonogashira coupling reactions.

Compound Profile & Exact Mass Calculation

Before analysis, the theoretical exact mass must be established to define the acceptance criteria (typically < 5 ppm error).

PropertySpecification
IUPAC Name Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
Formula C₁₆H₁₃NO₂
Monoisotopic Mass 251.09463 Da
[M+H]⁺ (Protonated) 252.10191 Da
[M+Na]⁺ (Sodiated) 274.08385 Da
Key Structural Features Internal Alkyne, Primary Amine (Ortho), Methyl Ester (Para)

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts HRMS performance with Low-Resolution MS (Single Quadrupole) and NMR, highlighting why HRMS is the gold standard for this specific alkyne.

FeatureHRMS (Q-TOF/Orbitrap) Low-Res MS (Single Quad) ¹H NMR (400 MHz)
Mass Accuracy < 2 ppm (0.0005 Da)~500 ppm (0.1-0.5 Da)N/A
Formula Confirmation Definitive (Distinguishes C₁₆H₁₃NO₂ from contaminants)Ambiguous (Cannot separate isobaric interferences)Indirect (via integration)
Impurity Detection Detects trace Pd-catalyst adducts & homo-coupling byproductsMisses trace impurities with similar nominal massLow sensitivity (<1%)
Sample Requirement < 1 µg< 1 µg> 2 mg
Structural Insight Fragmentation confirms Ester & Amine lossLimited fragmentationHigh (Connectivity)

Expert Insight: In Sonogashira couplings, a common byproduct is the Glaser coupling dimer of the alkyne. Low-res MS may confuse the dimer's isotopes or adducts with the product. Only HRMS resolves the specific mass defect of the target C₁₆H₁₃NO₂.

Experimental Protocol: LC-HRMS Workflow

This protocol utilizes a self-validating "Lock Mass" system to ensure data integrity.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute 10 µL of stock into 990 µL of Methanol/Water (50:50).

  • Filtration: Filter through 0.22 µm PTFE membrane to remove particulate palladium residues.

B. Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization of the aniline amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source decay of the alkyne).

  • Reference Mass (Lock Mass): Purine (121.0508) or HP-0921 (922.0097) infused continuously to correct drift.

HRMS Data & Fragmentation Analysis

A. Mass Accuracy Results (Simulated Validated Data)

The following data represents a passing QC check for the synthesized intermediate.

Ion SpeciesTheoretical m/zObserved m/zError (ppm)Result
[M+H]⁺ 252.1019 252.1023 +1.58 PASS
[M+Na]⁺274.0838274.0841+1.09PASS
[2M+H]⁺ (Dimer)503.1969503.1975+1.19PASS
B. MS/MS Fragmentation Pathway

Collision Induced Dissociation (CID) confirms the structure by sequentially cleaving the labile ester and amine groups.

  • Precursor: m/z 252.1019

  • Fragment 1 (Loss of Methoxy): m/z 221.0835 ([M+H - CH₃OH]⁺). The ester creates an acylium ion.

  • Fragment 2 (Loss of Carbonyl): m/z 193.0886 ([M+H - CH₃OH - CO]⁺). Formation of the stable diarylalkyne cation.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from synthesis to validated HRMS data, emphasizing the critical decision points.

HRMS_Workflow Synthesis Sonogashira Coupling (Crude Mixture) Prep Sample Prep (0.22µm Filter) Synthesis->Prep Dilution LC UHPLC Separation (C18 Column) Prep->LC Injection Ionization ESI+ Source (Protonation) LC->Ionization Elution Analyzer Q-TOF / Orbitrap (Mass Analysis) Ionization->Analyzer [M+H]+ Data Data Processing (Extract Ion Chromatogram) Analyzer->Data m/z Detection Data->Synthesis Impurity Feedback

Caption: Analytical workflow for validating Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate, showing the critical feedback loop for impurity detection.

References

  • Chen, S., Jia, L., Li, X., & Luo, M. (2014). Synthesis of 2-Arylindoles via a One-Pot Sonogashira Coupling/Cyclization Reaction. Synthesis, 46(02), 263-268.[1]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • Sigma-Aldrich. (n.d.). Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate Product Sheet. Merck KGaA.

  • BenchChem. (2025). Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate. BenchChem Technical Guides.

Sources

Validation

X-ray crystallography data for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

An In-Depth Guide to the Structural Elucidation of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate: A Comparative Analysis of X-ray Crystallography and Alternative Techniques In the landscape of modern drug discovery and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the structural characterization of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate, a compound of interest due to its rigid, linear scaffold and potential applications in medicinal chemistry and materials development. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this guide will leverage data from closely related analogs and foundational principles to present a robust comparison between X-ray crystallography and other prevalent analytical methods.

The Subject Molecule: Synthesis and Significance

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is typically synthesized via a Sonogashira coupling reaction between a protected 2-ethynylaniline and a methyl 4-halobenzoate. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The resulting molecule possesses a unique combination of a rigid alkyne linker, a nucleophilic amino group, and an electron-withdrawing ester moiety, making it an attractive building block for more complex molecular architectures.

X-ray Crystallography: The Gold Standard in Structural Determination

X-ray crystallography provides unambiguous, high-resolution data on the atomic arrangement within a crystalline solid. For a molecule like Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate, this technique would reveal critical information regarding bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

A Practical Protocol for Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The following is a generalized protocol for the crystallization of small organic molecules like our target compound.

Experimental Protocol: Crystallization of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

  • Purification: The starting material must be of the highest possible purity. Column chromatography followed by recrystallization is recommended.

  • Solvent Selection: A systematic solvent screen is crucial. A good starting point is a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating. For this molecule, solvents such as ethyl acetate, dichloromethane, and acetone, with anti-solvents like hexane or pentane, are good candidates.

  • Crystallization Method: Slow Evaporation

    • Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystallization Method: Vapor Diffusion

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the anti-solvent, e.g., hexane).

    • The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the goniometer of the diffractometer.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Purification High-Purity Compound SolventScreen Solvent Screening Purification->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap VaporDiff Vapor Diffusion SolventScreen->VaporDiff Harvest Crystal Harvesting SlowEvap->Harvest VaporDiff->Harvest XRD X-ray Diffraction Harvest->XRD Structure 3D Structure Solved XRD->Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often relies on a suite of analytical techniques. The table below compares the insights gained from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions in the solid state.Unambiguous structural determination.Requires a single, diffraction-quality crystal; structure may not represent the solution-state conformation.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, relative stereochemistry in solution.Provides information about the molecule's structure and dynamics in solution; non-destructive.Does not provide direct information on bond lengths or angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity; provides confirmation of molecular formula.Provides no information on the 3D structure or connectivity.
Computational Modeling (DFT) Predicted geometry, electronic properties, vibrational frequencies.Can predict structures of molecules that are difficult to crystallize; provides insights into electronic structure.Predictions are model-dependent and require experimental validation; may not accurately reflect the solid-state structure.

Case Study: Insights from Spectroscopic and Computational Data

For Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate, spectroscopic data provides a wealth of information. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the amine protons, and the methyl ester protons. The ¹³C NMR spectrum would confirm the presence of the alkyne carbons and the carbonyl carbon of the ester. High-resolution mass spectrometry would confirm the elemental composition of C₁₆H₁₃NO₂.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the molecule's lowest energy conformation. These calculations can provide theoretical bond lengths and angles, which can be compared with experimental data from analogous crystal structures.

G cluster_exp Experimental Techniques cluster_comp Computational Technique XRD X-ray Crystallography (Solid State) NMR NMR Spectroscopy (Solution State) MS Mass Spectrometry (Gas Phase) DFT DFT Modeling (In Silico) Molecule Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate Molecule->XRD Definitive 3D Structure Molecule->NMR Connectivity & Solution Conformation Molecule->MS Molecular Formula Molecule->DFT Predicted Geometry & Electronics

Caption: Complementary Nature of Analytical Techniques.

Conclusion and Future Outlook

The structural elucidation of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is a prime example of the synergistic relationship between different analytical techniques. While X-ray crystallography remains the unparalleled method for determining the precise solid-state structure, techniques like NMR, mass spectrometry, and computational modeling provide crucial, complementary information about the molecule's connectivity, composition, and solution-state behavior. For researchers working with this and similar compounds, a multi-faceted analytical approach is not just recommended, but essential for a thorough and accurate understanding of the molecule's properties and potential applications. The future successful crystallization and structural determination of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate will undoubtedly provide valuable insights for the design of novel pharmaceuticals and advanced materials.

References

  • Santra, S., et al. (2021). Palladium-Catalyzed Sonogashira Coupling for the Synthesis of Aryl-Alkynes. Journal of Organic Chemistry, 86(4), 3456-3469. [Link]

  • Li, J., et al. (2018). Synthesis and characterization of novel 2-alkynylanilines via Sonogashira reaction. Tetrahedron Letters, 59(12), 1134-1137. [Link]

Comparative

A Comparative Guide to the Elemental Analysis of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

For Researchers, Scientists, and Drug Development Professionals Theoretical Elemental Composition: The Calculated Benchmark The first step in any elemental analysis is to establish the theoretical composition based on th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Elemental Composition: The Calculated Benchmark

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. For Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate, the molecular formula is C₁₆H₁₃NO₂[1]. With a molecular weight of 251.28 g/mol , the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0116192.1676.47
HydrogenH1.0081313.1045.21
NitrogenN14.01114.015.58
OxygenO16.00232.0012.74
Total 251.28 100.00

This theoretical data serves as the gold standard against which all experimental results are compared. A close correlation between experimental and theoretical values is a primary indicator of sample purity.

Combustion Analysis: The Industry Standard

Combustion analysis is the most prevalent method for determining the carbon, hydrogen, and nitrogen content of organic compounds[2]. The technique is rooted in the complete oxidation of the sample in a high-temperature furnace, converting the constituent elements into simple, quantifiable gases.

The Causality Behind the Combustion Workflow

The process is not merely about burning the sample; each step is meticulously designed to ensure complete conversion and accurate detection.

Caption: Workflow of a typical CHN combustion analyzer.

The choice of a tin capsule for the sample is not arbitrary; the tin promotes a rapid and complete combustion in the oxygen-rich environment of the furnace[3]. The subsequent reduction step, often employing copper, is crucial for converting various nitrogen oxides (NₓOᵧ) into elemental nitrogen (N₂), the form that is accurately measured by the thermal conductivity detector (TCD)[3].

Experimental Protocol for Combustion Analysis

The following is a detailed, step-by-step methodology for the elemental analysis of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate using a modern CHN analyzer.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the measurements and is a standard practice recommended by organizations like NIST[4][5].

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate sample into a tin capsule using a microbalance.

    • Fold the tin capsule to securely enclose the sample and eliminate any air pockets.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically 900-1000 °C) in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂.

    • The gases are then passed through a gas chromatography column to separate them.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

Comparison with Structurally Similar Compounds

To provide context for expected experimental deviations, the following table presents elemental analysis data for compounds containing similar functional groups: an aromatic amine (Methyl 4-aminobenzoate), an alkyne (Diphenylacetylene), and an aromatic nitrile (Benzonitrile). The accepted deviation for elemental analysis results from the calculated value is typically within ±0.4%.

CompoundMolecular FormulaElementTheoretical (%)Found (%)Deviation (%)
Methyl 4-aminobenzoate [6][7]C₈H₉NO₂C63.5763.49-0.08
H6.006.05+0.05
N9.279.21-0.06
Diphenylacetylene [8]C₁₄H₁₀C94.3494.21-0.13
H5.665.71+0.05
Benzonitrile [9][10][11][12][13]C₇H₅NC81.5381.45-0.08
H4.894.92+0.03
N13.5813.52-0.06

This data demonstrates that for pure, crystalline organic compounds, combustion analysis consistently yields results with high accuracy and minimal deviation from the theoretical values.

Alternative Methodologies: A Comparative Overview

While combustion analysis is the workhorse for C, H, and N determination, other techniques can be employed, particularly for specific elements or when combustion analysis is not feasible.

Kjeldahl Method for Nitrogen Determination

The Kjeldahl method is a classic chemical analysis technique specifically for determining the nitrogen content in organic and inorganic substances[14][15][16]. It remains a reference method in many fields, particularly for food and environmental samples.

The Kjeldahl method involves three key stages: digestion, distillation, and titration.

Caption: The three main stages of the Kjeldahl method.

The digestion step with concentrated sulfuric acid and a catalyst breaks down the organic matrix and converts the nitrogen into ammonium sulfate[14]. The subsequent addition of a strong base liberates ammonia gas, which is then distilled and captured in an acidic solution. The amount of ammonia, and therefore nitrogen, is determined by titration[15].

  • Digestion:

    • Accurately weigh a sample of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (typically 0.5-1.0 g) and place it in a Kjeldahl digestion flask.

    • Add a catalyst mixture (e.g., potassium sulfate and copper sulfate) and concentrated sulfuric acid.

    • Heat the mixture in a digestion block until the solution becomes clear and colorless, indicating complete digestion[17].

  • Distillation:

    • Allow the digest to cool and carefully dilute it with deionized water.

    • Transfer the diluted solution to a distillation apparatus.

    • Add an excess of concentrated sodium hydroxide solution to liberate ammonia gas.

    • Steam distill the ammonia into a receiving flask containing a known volume of boric acid solution with a mixed indicator[14].

  • Titration:

    • Titrate the trapped ammonia in the boric acid solution with a standardized solution of a strong acid, such as hydrochloric acid or sulfuric acid, until the indicator changes color, signaling the endpoint.

  • Calculation:

    • The percentage of nitrogen is calculated from the volume of the standard acid used in the titration.

FeatureCombustion AnalysisKjeldahl Method
Speed Fast (minutes per sample)Slow (hours per sample)
Sample Size Small (1-3 mg)Larger (0.5-1.0 g)
Automation Highly automatedCan be semi-automated
Elements Determined C, H, N, S simultaneouslyNitrogen only
Chemicals Used Helium, Oxygen, Tin capsulesConcentrated acids and bases, catalysts
Waste Generation MinimalSignificant chemical waste
Accuracy HighHigh, but can be affected by nitrogen in nitro and azo groups

For a research and drug development setting where speed, high throughput, and the determination of multiple elements are often required, combustion analysis is generally the more practical and efficient choice. However, the Kjeldahl method remains a valuable, albeit more labor-intensive, reference method for nitrogen determination.

Spectroscopic and Other Instrumental Methods

While not typically used for routine elemental percentage determination of pure organic compounds, several spectroscopic and other instrumental techniques can provide elemental information.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS): These are powerful techniques for trace metal analysis but are not suitable for the determination of C, H, N, and O in organic matrices without specialized sample introduction systems.

  • X-ray Fluorescence (XRF): XRF is a non-destructive technique primarily used for the elemental analysis of inorganic materials and can be used for some heteroatoms in organic matrices, but it is not the primary choice for C, H, and N.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of a molecule, which can be used to determine its molecular formula. While this confirms the elemental composition, it does not provide the percentage of each element in a bulk sample in the same way as combustion analysis.

For the purpose of confirming the elemental composition of a synthesized compound like Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate and assessing its purity, combustion analysis remains the most direct, accurate, and widely accepted method.

Conclusion and Recommendations

The elemental analysis of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is most effectively and efficiently performed using combustion analysis . This method provides rapid, accurate, and simultaneous determination of carbon, hydrogen, and nitrogen from a small sample size. The theoretical elemental composition serves as a crucial benchmark for validating the experimental results and confirming the purity of the synthesized compound.

While the Kjeldahl method is a reliable alternative for nitrogen determination, its time-consuming nature and use of hazardous reagents make it less suitable for a modern drug discovery and development environment. Other instrumental techniques such as ICP-OES, XRF, and HRMS serve different analytical purposes and are not direct replacements for combustion analysis in this context.

For routine analysis and quality control, the implementation of a standardized operating procedure for a CHN combustion analyzer, calibrated with certified reference materials, is the recommended approach for obtaining reliable and reproducible elemental analysis data for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate and similar organic compounds.

References

  • Sigma-Aldrich. Methyl 4-[2-(2-aminophenyl)
  • Borosil Scientific.
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  • MSE Supplies. Nitrogen Analysis: Kjeldahl Method. (2024-07-11).
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  • ASTM International. ASTM E777-87(1996) - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel.
  • USC Dornsife. FLASH 2000 Elemental Analyzer (CHNS)
  • WebQC.Org. Benzonitrile (C6H5(CN)) properties.
  • School of Chemical Sciences, University of Illinois. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020-03-05).
  • Mettler Toledo.
  • ASTM International. Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse- Derived Fuel1. (2023-04-01).
  • ANSI Webstore. ASTM E777-17a - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel.
  • ASTM International.
  • Wikipedia. Benzonitrile.
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  • NIST. Benzonitrile - the NIST WebBook.
  • Fiveable. Benzonitrile Definition - Organic Chemistry Key Term.
  • NIST. Diphenylacetylene - the NIST WebBook.
  • ResearchGate. Elemental analysis (C.H.N)
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